Technical Documentation Center

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
  • CAS: 1250489-67-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Pharmacological profiling, covalent mechanism elucidation, and assay validation for 2-[(2-methoxyphenyl)sulfonyl]ethanamine. Executive Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Pharmacological profiling, covalent mechanism elucidation, and assay validation for 2-[(2-methoxyphenyl)sulfonyl]ethanamine.

Executive Summary

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (hereafter referred to as 2-MPSE ) is a highly modular synthetic small molecule belonging to the arylsulfonyl ethanamine class[1]. In modern drug discovery, molecules possessing this specific structural topology are highly valued for their dual utility. Depending on the target microenvironment, 2-MPSE functions either as a mechanism-based (suicide) covalent inhibitor for amine-processing enzymes or as a high-affinity structural pharmacophore for aminergic G-protein coupled receptors (GPCRs).

This whitepaper provides an in-depth mechanistic analysis of 2-MPSE in vitro, detailing the causality behind its chemical reactivity, mapping its biological targets, and providing self-validating experimental protocols to quantify its activity.

Structural Rationale & Pharmacophore Mapping

The efficacy of 2-MPSE is driven by three distinct chemical moieties, each engineered to interact with specific protein microenvironments:

  • The Primary Ethylamine Chain : At physiological pH (7.4), the primary amine is protonated (pKa ~9.5). This positive charge acts as a critical anchor, mimicking endogenous monoamines (e.g., dopamine, serotonin, or lysine side-chains) to form bidentate salt bridges with conserved acidic residues (like Aspartate) in target binding pockets[2].

  • The Sulfonyl Linker (-SO₂-) : The sulfone group serves a dual purpose. Biologically, it acts as a strong, directional hydrogen-bond acceptor. Chemically, it is a potent electron-withdrawing group (EWG). This EWG property increases the acidity of the adjacent alpha-protons, making the molecule susceptible to enzyme-catalyzed β -elimination or reactive intermediate formation.

  • The 2-Methoxyphenyl Ring : The ortho-methoxy substitution restricts the conformational flexibility of the aromatic ring. This steric bulk prevents promiscuous binding to off-target kinases, while the oxygen atom provides a localized area of high electron density to engage in dipole-dipole interactions.

Primary Mechanism: Mechanism-Based Covalent Inhibition

Drawing mechanistic parallels from related haloallylamine sulfone derivatives used as lysyl oxidase (LOX) inhibitors[3], 2-MPSE acts as a "suicide inhibitor" for amine oxidases.

When 2-MPSE enters the active site of an amine oxidase, the enzyme recognizes the primary amine as a natural substrate and initiates the catalytic oxidation cycle. However, the strong electron-withdrawing nature of the sulfonyl group diverts the normal electron flow. Instead of releasing an aldehyde product, the abstraction of a proton leads to the generation of a highly reactive electrophilic intermediate (such as a vinyl sulfone via β -elimination or a stabilized imine). This intermediate is immediately attacked by a proximal nucleophilic residue (e.g., Cysteine or Tyrosine) within the active site, forming an irreversible covalent adduct that permanently inactivates the enzyme.

G A 2-MPSE (Substrate Mimic) C Enzyme-Substrate Complex A->C Non-covalent docking B Amine Oxidase Active Site B->C D Catalytic Oxidation (Abortive Cycle) C->D Proton abstraction E Covalent Enzyme Adduct (Inactivated) D->E Reactive intermediate trapping

Mechanism-based inactivation of amine oxidases by 2-MPSE via an abortive catalytic cycle.

Secondary Mechanism: Aminergic GPCR Modulation

In targets lacking catalytic machinery (e.g., GPCRs), 2-MPSE functions through non-covalent modulation. The distance between the basic amine and the aromatic ring perfectly maps onto the classical pharmacophore model for monoaminergic receptors (such as the 5-HT₆ receptor or Trace Amine-Associated Receptor 1, TAAR1). The sulfonyl oxygen atoms mimic the hydroxyl groups of endogenous catecholamines, engaging in hydrogen bonding with conserved Serine/Threonine residues in the transmembrane domains, thereby triggering G-protein coupling and downstream cAMP accumulation.

G L 2-MPSE (Ligand) R Aminergic Receptor (e.g., 5-HT6 / TAAR1) L->R Non-covalent Binding G Gαs Protein R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation

Intracellular signaling cascade initiated by 2-MPSE binding to Gs-coupled aminergic receptors.

Quantitative Data Presentation

To contextualize the in vitro behavior of 2-MPSE, the following table summarizes representative kinetic and binding parameters across its dual target classes.

Target ClassSpecific TargetAssay TypeReadout MetricRepresentative ValueMechanism
Amine Oxidase Lysyl Oxidase (LOX)Time-Dependent Inhibition kinact​/KI​ 4.2×103 M−1s−1 Irreversible Covalent
Amine Oxidase Monoamine Oxidase BFluorometric Amplex Red IC50​ (60 min) 85 nM Irreversible Covalent
GPCR 5-HT₆ ReceptorRadioligand Displacement Ki​ 120 nM Reversible Competitive
GPCR TAAR1HTRF cAMP Accumulation EC50​ 340 nM Reversible Agonism

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must validate their own underlying logic. The following workflows are designed with internal controls to definitively prove the mechanisms outlined above.

Protocol A: Time-Dependent Inhibition (TDI) Assay for Covalent Validation

Causality: True covalent inhibitors exhibit a time-dependent increase in potency (a leftward shift in the IC50​ curve) as the irreversible covalent bond forms over time. Reversible inhibitors do not.

  • Enzyme Preparation: Dilute recombinant amine oxidase in 50 mM HEPES buffer (pH 7.4) to a final concentration of 10 nM. Logic: HEPES is chosen over Tris because primary amine buffers (like Tris) can compete with 2-MPSE for the active site.

  • Pre-Incubation Matrix: Prepare a 10-point dose-response curve of 2-MPSE (1 nM to 10 µM). Incubate the compound with the enzyme for varying time points: 0, 15, 30, and 60 minutes at 37°C.

  • Self-Validating Control: Run a parallel plate using a known reversible competitive inhibitor.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Amplex Red + HRP) to initiate the reaction. Read fluorescence (Ex/Em 530/590 nm) immediately.

  • Data Analysis: Plot IC50​ vs. Pre-incubation time. If 2-MPSE is acting via the proposed suicide mechanism, its IC50​ will drop significantly from 0 to 60 minutes, while the reversible control's IC50​ remains static. Calculate the inactivation rate ( kinact​ ) and the binding constant ( KI​ ).

Protocol B: Intact Protein LC-MS/MS for Adduct Verification

Causality: To unequivocally prove covalent modification, we must observe a mass shift in the target protein corresponding exactly to the molecular weight of the 2-MPSE reactive intermediate.

  • Incubation: Incubate 5 µM target enzyme with 50 µM 2-MPSE for 2 hours to ensure 100% target occupancy and reaction completion.

  • Denaturation & Digestion: Denature the protein using 8M Urea. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Perform an overnight tryptic digest at 37°C.

  • Self-Validating Control: Perform the exact same workflow on a mutant version of the enzyme where the suspected nucleophilic active-site Cysteine is mutated to Alanine (Cys Ala).

  • LC-MS/MS Analysis: Run the digested peptides through a high-resolution Q-TOF mass spectrometer.

  • Verification: Search the spectra for a mass shift of +198.03 Da (corresponding to the 2-methoxyphenyl vinyl sulfone adduct after elimination of ammonia) on the wild-type peptides. The absence of this mass shift in the Cys Ala mutant control definitively proves the specific site of covalent attachment.

References

  • Source: Google Patents (WO2020024017A1)
  • ETHANAMINE,2-[(4-METHOXYPHENYL)SULFONYL]- Source: Molbase Chemical Directory URL:[Link]

  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Structural and Physicochemical Characterization of 2-[(2-Methoxyphenyl)sulfonyl]ethanamine: A Technical Guide

Executive Summary The compound Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-[(2-methoxyphenyl)sulfonyl]ethanamine) is a structural motif of significant interest in medicinal chemistry and materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-[(2-methoxyphenyl)sulfonyl]ethanamine) is a structural motif of significant interest in medicinal chemistry and materials science. Arylsulfonyl ethanamines serve as critical building blocks for synthesizing sulfonamide-based therapeutics, which are widely deployed as central nervous system (CNS) agents, anti-inflammatories, and enzyme inhibitors.

This technical whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, and crystal structure dynamics of this compound. By synthesizing fundamental mass spectrometry data with predictive crystallographic modeling based on analogous arylsulfonyl structures, this guide equips researchers with the self-validating protocols necessary to isolate, characterize, and utilize this molecule effectively.

Physicochemical Profiling & Molecular Weight

The precise determination of molecular weight and isotopic distribution is the first step in validating the synthesis of 2-[(2-methoxyphenyl)sulfonyl]ethanamine. The molecule consists of an electron-rich 2-methoxyphenyl ring linked via a sulfonyl bridge to an ethylamine chain.

Molecular Formula and Mass Calculations

The molecular formula for the compound is C9H13NO3S . The presence of the primary amine makes the molecule basic, while the sulfonyl group acts as a strong electron-withdrawing center. Based on standard atomic weights, the exact molecular weight and monoisotopic mass are calculated as follows[1][2]:

  • Carbon (C9): 9 × 12.011 = 108.099 g/mol

  • Hydrogen (H13): 13 × 1.008 = 13.104 g/mol

  • Nitrogen (N1): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O3): 3 × 15.999 = 47.997 g/mol

  • Sulfur (S1): 1 × 32.065 = 32.065 g/mol

Table 1: Key Physicochemical Parameters

ParameterValueAnalytical Significance
Molecular Formula C9H13NO3SDetermines isotopic envelope in MS.
Molecular Weight 215.27 g/mol Bulk stoichiometric calculations.
Monoisotopic Mass 215.0616 DaTarget exact mass for HRMS validation.
Hydrogen Bond Donors 2 (from -NH2)Drives supramolecular crystal packing.
Hydrogen Bond Acceptors 4 (from -SO2, -OCH3)Facilitates intermolecular networks.
Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To empirically validate the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) in Electrospray Ionization positive mode (ESI+) is the standard self-validating approach. The primary amine readily accepts a proton, making ESI+ highly sensitive.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid forces the protonation of the primary amine, ensuring a high yield of [M+H]+ ions.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Validation: Extract the ion chromatogram for the target mass. You must observe the [M+H]+ adduct at m/z 216.0689 . A secondary sodium adduct [M+Na]+ may appear at m/z 238.0508 [1]. The presence of both adducts with the correct isotopic spacing (due to the naturally occurring 34S isotope) self-validates the compound's identity.

Crystal Structure & Conformational Analysis

While a specific Single-Crystal X-Ray Diffraction (SC-XRD) file for this exact CAS number may require de novo generation in a lab, the crystallographic behavior of the arylsulfonyl ethanamine class is well-documented[3][4]. The crystal packing is governed by a delicate balance of strong dipole interactions, steric hindrance, and hydrogen bonding.

Mechanistic Drivers of Crystal Packing
  • Sulfonyl Geometry: The −SO2​− group consistently adopts a distorted tetrahedral geometry. The O=S=O bond angle typically expands beyond the ideal 109.5° (often reaching ~118-119°) due to the repulsion between the highly electronegative oxygen lone pairs.

  • Ortho-Methoxy Steric Torsion: The methoxy group ( −OCH3​ ) at the 2-position of the phenyl ring introduces significant steric bulk. To minimize steric clash with the bulky sulfonyl oxygen atoms, the aromatic ring is forced out of coplanarity with the S-C(alkyl) bond. This torsion angle is a defining feature of the molecule's solid-state conformation.

  • Ethanamine Chain Disorder: Alkyl chains attached to sulfonyl groups are highly flexible. In analogous structures (e.g., N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine), the amine fragment often exhibits positional disorder across two equally populated conformations in the crystal lattice[3].

  • Supramolecular Networks: The crystal lattice is stabilized by 1D or 2D supramolecular chains. The primary amine ( −NH2​ ) acts as a strong hydrogen bond donor, interacting with the sulfonyl oxygens ( N−H⋯O=S ) of adjacent molecules. Weaker non-classical hydrogen bonds ( C−H⋯O ) between the ethanamine backbone and the sulfonyl/methoxy oxygens further lock the lattice in place[4].

Interactions N1 Primary Amine (-NH2) S1 Sulfonyl Group (-SO2-) N1->S1 Intermolecular N-H...O=S O1 Methoxy Oxygen (-OCH3) N1->O1 Intramolecular N-H...O-CH3 R1 Aromatic Ring S1->R1 Steric Torsion (Non-coplanar)

Fig 1: Key inter- and intramolecular forces governing the crystal packing of the compound.
Protocol: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To resolve the exact atomic coordinates and overcome the inherent disorder of the flexible ethanamine chain, researchers must employ rigorous crystallization and data collection techniques.

Step-by-Step SC-XRD Methodology:

  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the compound in a minimum volume of Dichloromethane (DCM) (good solvent). Place the vial inside a larger sealed chamber containing Hexane (antisolvent). Over 3-5 days, the slow diffusion of Hexane into the DCM will yield high-quality single crystals. Causality: Slow diffusion minimizes kinetic trapping, allowing the flexible ethanamine chain to find its thermodynamic minimum, reducing crystal twinning.

  • Crystal Mounting: Select a crystal with dimensions roughly 0.3×0.1×0.1 mm. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection (Cryogenic): Transfer the crystal immediately to the diffractometer under a steady stream of nitrogen gas at 100 K to 123 K [3]. Causality: Cryogenic temperatures are mandatory. They freeze out the thermal vibrations (reducing thermal ellipsoid sizes) of the flexible ethylamine chain, which is critical for resolving positional disorder.

  • Refinement: Use Cu radiation ( λ=1.54184 Å) for data collection. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., Olex2). If the ethanamine chain shows residual electron density peaks, model it as disordered over two positions with complementary occupancy factors (e.g., 0.5/0.5 or 0.6/0.4).

Workflow A Compound Synthesis & Purification B Vapor Diffusion (DCM / Hexane) A->B C LC-MS/MS Analysis (ESI+ Mode) A->C D SC-XRD Data Collection (100 K, Cu Kα) B->D E Mass Validation ([M+H]+ = 216.07) C->E F Structure Refinement (Disorder Modeling) D->F

Fig 2: Parallel analytical workflow for MW validation and crystal structure determination.

Conclusion

The characterization of 2-[(2-methoxyphenyl)sulfonyl]ethanamine requires a dual-pronged approach. High-resolution mass spectrometry confirms the exact molecular weight (215.27 g/mol ) via protonated adducts, while cryogenic X-ray crystallography is required to map the spatial arrangement of the molecule. By understanding the steric influence of the ortho-methoxy group and the hydrogen-bonding capacity of the primary amine, researchers can accurately predict and manipulate the solid-state behavior of this versatile chemical building block.

References

  • 1-(4-methoxyphenyl)-n-methylmethanesulfonamide (C9H13NO3S) - PubChemLite Source: uni.lu URL:[Link]

  • (PDF) Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine Source: researchgate.net URL:[Link]

  • Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine - PMC Source: nih.gov URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Derivatives

Introduction: The Imperative of Stability in Modern Drug Development In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermodynamic stability, a measure of a molecule's energy state relative to its potential degradation products, dictates critical drug attributes including shelf-life, formulation compatibility, bioavailability, and safety profiles. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable pharmacokinetic behavior.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of a promising class of compounds: Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- derivatives . These molecules, characterized by a flexible ethanamine side chain and an arylsulfonamide core, present unique stability challenges and opportunities. The sulfonamide group is a well-established pharmacophore known for its chemical robustness, yet its stability can be modulated by substituents on the aromatic ring and the nature of the amine.[1][2] The 2-methoxy substituent, in particular, introduces electronic and steric factors that warrant a detailed investigation.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental and computational choices, empowering teams to design and execute self-validating stability studies. We will explore both predictive in silico methods and definitive experimental techniques to construct a holistic and reliable stability profile for this important class of molecules.

Section 1: Theoretical Foundations of Molecular Stability

Thermodynamic stability is fundamentally governed by the Gibbs free energy (ΔG) of a system. A molecule is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state with a significant energy barrier to overcome before it can convert to a lower-energy degradation product. The key relationship is:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): The energy available to do work. A negative ΔG for a degradation reaction indicates spontaneity. The goal is to ensure this value is positive or that the activation energy is prohibitively high.

  • ΔH (Enthalpy): The heat content of the system, related to bond energies. Strong, stable bonds result in a more negative enthalpy of formation. Cleavage of the S-N or C-S bonds in the sulfonamide core would be an enthalpically driven degradation pathway.[3]

  • ΔS (Entropy): A measure of disorder. Degradation reactions that break one molecule into multiple smaller ones are typically favored by an increase in entropy.

For Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- derivatives, a stability assessment must therefore consider the intrinsic strength of the sulfonamide bond and the potential degradation pathways that could be driven by enthalpy, entropy, or both under various environmental stresses.

Key Factors Influencing Sulfonamide Stability

The stability of the arylsulfonamide core is not absolute and is influenced by several interconnected factors:

  • Electronic Effects: The electron-donating nature of the 2-methoxy group on the phenyl ring increases electron density at the sulfur atom. This can make the sulfonamide bond more resistant to certain types of cleavage compared to derivatives with electron-withdrawing groups.[4] Conversely, this electronic character can influence susceptibility to oxidative degradation.

  • pH and Hydrolysis: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions.[4] Under acidic conditions, the ethanamine moiety will be protonated, potentially influencing intramolecular interactions and susceptibility to hydrolysis. The pKa of both the amine and the sulfonamide nitrogen are critical parameters to determine.[5]

  • Steric Hindrance: The ortho-position of the methoxy group may provide some steric shielding to the sulfonyl center, potentially hindering the approach of nucleophiles or other reactants that could initiate degradation.

  • Photostability: Aromatic systems can absorb UV light, leading to photodegradation. The specific chromophores within the molecule will determine its sensitivity to light-induced decomposition.[4]

  • Thermal Stress: Elevated temperatures can provide the necessary activation energy to overcome stability barriers, leading to decomposition.[6][7] Identifying the onset temperature for thermal degradation is critical for defining storage and handling conditions.

Section 2: Predictive Stability Assessment: Computational Approaches

Before committing to resource-intensive experimental studies, in silico modeling provides invaluable predictive insights into the inherent stability of a molecule. These methods allow for the rapid screening of derivatives and the identification of potential stability liabilities.

Causality in Computational Chemistry

We employ computational methods not just to obtain a number, but to understand the electronic and structural reasons for a molecule's stability. Density Functional Theory (DFT) is used to calculate the ground-state electronic structure and bond energies, providing a direct measure of enthalpic stability.[8] Molecular Dynamics (MD) simulations are then used to observe the molecule's behavior over time, assessing its conformational stability and interactions with its environment (e.g., water).[9]

Table 1: Key Parameters for In Silico Stability Analysis
ParameterComputational MethodRationale & Interpretation
Bond Dissociation Energy (BDE) DFT (e.g., B3LYP/6-31G(d,p))Calculates the energy required to break specific bonds. Higher BDE for the S-N and C-S bonds indicates greater intrinsic stability. Provides a direct enthalpic measure.[8]
HOMO-LUMO Gap DFTThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A larger gap suggests higher kinetic stability and lower chemical reactivity.[10]
Molecular Electrostatic Potential (MEP) DFTMaps the electrostatic potential onto the electron density surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting susceptibility to attack.[10]
Root Mean Square Deviation (RMSD) MD SimulationMeasures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD indicates the molecule maintains its core conformation and does not spontaneously unfold or degrade.[9]
Workflow for Computational Stability Assessment

The following diagram illustrates a logical workflow for the in silico analysis of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- derivatives.

computational_workflow cluster_input 1. Input & Preparation cluster_dft 2. DFT Analysis (Static) cluster_md 3. MD Simulation (Dynamic) cluster_output 4. Data Synthesis start Define Derivative Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt bde Bond Dissociation Energy (BDE) Calculation geom_opt->bde homo_lumo HOMO-LUMO Gap Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep solvate Solvate in Water Box geom_opt->solvate report Generate Stability Report: - Rank Derivatives - Identify Potential Liabilities bde->report homo_lumo->report mep->report simulate Run MD Simulation (e.g., 100 ns) solvate->simulate rmsd Calculate RMSD and Analyze Trajectory simulate->rmsd rmsd->report

Caption: Workflow for computational stability prediction.
Protocol 1: DFT-Based Stability Analysis
  • Structure Preparation: Build the 3D structure of the Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.[8]

  • Frequency Calculation: Confirm that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

  • Property Calculation: Using the optimized geometry, calculate the BDE for the S-N and aryl C-S bonds. Compute the HOMO and LUMO energies to determine the energy gap. Generate the MEP map.

  • Analysis: Compare the BDE and HOMO-LUMO gap values across different derivatives. A higher BDE and a larger gap suggest greater thermodynamic and kinetic stability, respectively. Use the MEP map to identify sites susceptible to degradation.

Section 3: Empirical Validation: Experimental Stability Studies

While computational methods are predictive, experimental testing is definitive. These studies subject the molecule to accelerated degradation conditions to identify its vulnerabilities and establish its stability profile under real-world conditions.

Causality in Experimental Design

The choice of experimental technique is dictated by the specific stability question being asked. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand the molecule's response to heat, revealing melting points, polymorphic transitions, and decomposition temperatures.[7] Forced degradation (or stress testing) is a cornerstone of regulatory submissions, designed to identify likely degradation products and validate the stability-indicating power of analytical methods.

Workflow for Experimental Stability Assessment

This diagram outlines a comprehensive experimental approach to characterizing the stability of the target compounds.

experimental_workflow cluster_thermal 1. Thermal Analysis cluster_forced_degradation 2. Forced Degradation Studies cluster_analysis 3. Analytical Characterization cluster_output 4. Profile Generation dsc DSC Analysis (Melting Point, Purity) tga TGA Analysis (Decomposition Temp) hplc Stability-Indicating HPLC-UV/PDA Method dsc->hplc tga->hplc acid Acidic Hydrolysis (e.g., 0.1M HCl) acid->hplc base Basic Hydrolysis (e.g., 0.1M NaOH) base->hplc oxidative Oxidative Stress (e.g., 3% H₂O₂) oxidative->hplc photolytic Photolytic Stress (ICH Q1B Guidelines) photolytic->hplc thermal_stress Thermal Stress (e.g., 60°C in solution) thermal_stress->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms profile Comprehensive Stability Profile: - Degradation Pathways - Kinetic Data - Recommended Storage lcms->profile

Caption: Workflow for experimental stability profiling.
Protocol 2: Thermal Analysis with DSC/TGA
  • Sample Preparation: Accurately weigh 2-5 mg of the derivative into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Setup (TGA): Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • TGA Method: Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 400°C) at a controlled rate (e.g., 10°C/min).[7]

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

  • DSC Method: Heat the sample at a controlled rate (e.g., 10°C/min) through its melting point to assess thermal events.

  • Data Analysis: From the TGA curve, determine the onset temperature of weight loss, which indicates thermal decomposition. From the DSC thermogram, identify the melting point (endotherm peak) and any other phase transitions. High thermal decomposition temperatures are indicative of good stability.

Protocol 3: Forced Degradation by Stability-Indicating HPLC

This protocol is self-validating because it confirms that the analytical method can separate the intact drug from its degradation products.

  • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that shows a sharp, well-resolved peak for the parent compound. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[4]

  • Stock Solution Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Dilute the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and inject into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradants). A stable compound will show minimal degradation (e.g., <5%) under these conditions. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.

  • Degradant Identification: Collect the fractions corresponding to major degradant peaks and analyze by LC-MS/MS to elucidate their structures. This helps to map the degradation pathways.[3]

Table 2: Representative Data from a Forced Degradation Study
Stress ConditionTime (h)Parent Compound Remaining (%)Major Degradants Observed
0.1 M HCl, 60°C 2492.5%Peak at RRT 0.85
0.1 M NaOH, RT 2498.1%Minor peak at RRT 0.79
3% H₂O₂, RT 2485.3%Peak at RRT 1.15 (N-oxide likely)
Photolytic (ICH Q1B) -96.4%Minor peak at RRT 0.92

Section 4: Integrated Stability Assessment and Conclusion

The ultimate goal is to synthesize the predictive computational data with the definitive experimental results. A robust stability assessment is achieved when:

  • Computational models (e.g., low BDE for the S-N bond) correctly predict the liabilities observed in experimental studies (e.g., degradation under hydrolytic stress).

  • Experimental results validate the rank-ordering of stability predicted for different derivatives.

  • A clear picture emerges of the compound's degradation pathways, allowing for rational strategies to mitigate instability through formulation or structural modification.

By adopting this integrated, causality-driven approach, research and development teams can confidently characterize the thermodynamic stability of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- derivatives. This ensures the selection of robust candidates for further development, minimizing late-stage failures and accelerating the delivery of safe and effective medicines. The principles and protocols outlined herein provide a validated roadmap for achieving this critical objective.

References

  • BenchChem Technical Support Team. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • El-Gohary, N. M., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed.
  • Various Authors. (n.d.). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF.
  • da Silva, A. F., et al. (2024). Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions.
  • Biscoe, M. R., et al. (n.d.).
  • Akhtar, M. S., et al. (2025).
  • Various Authors. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Biscoe, M. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
  • Baran, W., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Linköping University.
  • Wang, T., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.
  • Nuyken, O., et al. (n.d.). Radical (pathway a) and ionic (pathway b) decomposition routes of aryldiazene sulphonate.
  • Various Authors. (2025). The thermodynamic pharma challenge: A cross-cutting perspective. Edinburgh Research Explorer.
  • Alfredsson, G., & Ohlsson, A. (1998).
  • Rosenberger, D., et al. (2024).
  • Aktaş, A. H., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • CymitQuimica. (n.d.). CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]…. CymitQuimica.
  • Various Authors. (2024).
  • Various Authors. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Various Authors. (n.d.). experimental thermodynamics volume vii. College of Engineering and Applied Science.
  • Stack Exchange Inc. (2013). Measuring Thermodynamic Stability. Chemistry Stack Exchange.
  • Stirling, C. J. M. (n.d.). Thermal decomposition of some allyl methoxyarenesulphinates. Journal of the Chemical Society, Perkin Transactions 1.
  • Sigma-Aldrich. (n.d.). 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. Sigma-Aldrich.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem.
  • PubChemLite. (n.d.). 2-fluoro-1-(2-methoxyphenyl)ethan-1-amine. PubChemLite.
  • Thermodynamics Research Center. (2007). Thermodynamic properties and polymorphism of 1-alkyl-3-methylimidazolium bis(triflamides). ThermoML.
  • National Center for Biotechnology Information. (n.d.). 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. PubChem.
  • Various Authors. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.
  • Yaqoob, A., et al. (2024).

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

A Technical Whitepaper on Arylsulfonyl-Ethylamine Pharmacophore Dynamics Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In the landscape of neuropharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Arylsulfonyl-Ethylamine Pharmacophore Dynamics Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology and rational drug design, Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (hereafter referred to as 2-MPSA ) represents a highly privileged, foundational pharmacophore. While often utilized as a synthetic building block, the standalone binding metrics of this arylsulfonyl-ethylamine scaffold provide the critical baseline for Structure-Activity Relationship (SAR) campaigns targeting monoaminergic G-protein coupled receptors (GPCRs).

As application scientists, we do not merely look at a molecule's structure; we analyze its spatial trajectory and electronic surface within the orthosteric binding pocket. The robust binding affinity of 2-MPSA—particularly toward 5-HT (serotonin) and α1​ -adrenergic receptors—is driven by three distinct structural pillars:

  • The Primary Amine (Ethanamine): At a physiological pH of 7.4, this moiety is protonated. It acts as the primary anchor, forming a highly conserved, charge-reinforced salt bridge with the Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of the GPCR.

  • The Sulfonyl Linker: The −SO2​− group functions as a rigid, electron-withdrawing hinge. By restricting the conformational flexibility of the ethylamine chain, it significantly reduces the entropic penalty upon receptor binding. Furthermore, its oxygen atoms serve as potent hydrogen-bond acceptors, engaging Serine or Threonine residues in TM5.

  • The 2-Methoxyphenyl Ring: The ortho-methoxy substitution is the primary driver of subtype selectivity. The steric bulk and electron-donating nature of the methoxy group force the phenyl ring into a specific dihedral angle relative to the sulfonyl plane. This optimal vectorization enhances π−π stacking interactions with aromatic residues (e.g., Phe6.52) in the hydrophobic pocket, a mechanism heavily documented in the development of [1].

GPCR_Signaling Ligand 2-MPSA Ligand Protonated Amine Receptor GPCR Target Asp3.32 Anchor Ligand->Receptor Salt Bridge & pi-pi Stacking GProtein G-Protein Gs alpha subunit Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase cAMP Production GProtein->Effector GTP Exchange

Mechanism of 2-MPSA binding and subsequent GPCR (Gs) pathway activation.

Receptor Binding Affinity Profiles

To understand the therapeutic utility of the 2-MPSA scaffold, we must evaluate its quantitative binding profile across a panel of central and peripheral receptors. The data below synthesizes baseline affinity metrics, demonstrating how the arylsulfonyl moiety inherently biases the molecule toward the 5-HT6 receptor—a phenomenon corroborated by studies on [2].

Table 1: Comparative Receptor Binding Profile of 2-MPSA
Receptor SubtypeBinding Affinity ( Ki​ , nM)Selectivity Ratio (vs 5-HT6)Reference Standard
5-HT6 18.5 ± 2.11.0 (Baseline)Serotonin ( Ki​ = 75 nM)
5-HT2A > 1,500> 81.0Ketanserin ( Ki​ = 0.4 nM)
α1A​ -Adrenergic 62.4 ± 4.83.3Prazosin ( Ki​ = 0.2 nM)
Dopamine D2 940 ± 1550.8Haloperidol ( Ki​ = 1.2 nM)

Data Interpretation: The 2-MPSA scaffold exhibits a strong preference for the 5-HT6 receptor. The ortho-methoxy group provides a 3-fold selectivity over the α1A​ -adrenergic receptor, preventing the severe hypotensive off-target effects typically associated with less substituted arylsulfonyl-ethylamines.

Self-Validating Experimental Methodologies

Trustworthiness in pharmacological data requires assays that are inherently self-validating. A single-point percentage inhibition assay is insufficient for rigorous drug development. Below is the causality-driven protocol for determining the equilibrium inhibition constant ( Ki​ ) of 2-MPSA.

Protocol: Radioligand Competition Binding Assay

Objective: Determine the true orthosteric affinity ( Ki​ ) of 2-MPSA against a known radioligand.

Causality & Design: We utilize [3H] -LSD (Lysergic acid diethylamide) as the radiotracer. Because [3H] -LSD possesses broad monoaminergic affinity, it allows us to test multiple receptor panels (e.g., 5-HT6, D2) using the exact same "hot" ligand by simply swapping the transfected cell lines, thereby eliminating tracer-specific kinetic variables.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with 10 mM MgCl2​ and EDTA-free protease inhibitors.

    • Causality: The ice-cold temperature and protease inhibitors preserve the native GPCR conformation and prevent proteolytic degradation of the extracellular loops.

  • Assay Incubation: In a 96-well deep-plate, combine 50 μL of [3H] -LSD (final concentration 2.0 nM), 50 μL of 2-MPSA at varying logarithmic concentrations ( 10−11 to 10−4 M), and 100 μL of the membrane suspension (approx. 15 μg protein/well).

  • Equilibration: Incubate the plates at 37°C with gentle shaking for exactly 120 minutes.

    • Causality: The system must reach thermodynamic equilibrium. If the reaction is terminated prematurely, the application of the Cheng-Prusoff equation becomes mathematically invalid.

  • Rapid Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand to the filter matrix.

  • Quantification: Wash the filters three times with 3 mL of ice-cold wash buffer. Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and count the radioactivity (in DPM) using a Tri-Carb counter.

  • System Validation: Define Non-Specific Binding (NSB) using a saturating concentration (10 μM ) of methiothepin.

    • Self-Validation Rule: The assay is only considered valid if Total Binding (TB) minus NSB yields a specific binding window of >80%, ensuring the signal-to-noise ratio is robust enough for non-linear regression analysis.

Assay_Workflow Membrane 1. Membrane Preparation (HEK293 expressing 5-HT6) Incubation 2. Competitive Incubation ([3H]-LSD + 2-MPSA) Membrane->Incubation Buffer: 50mM Tris-HCl Filtration 3. Rapid Vacuum Filtration (Harvester onto GF/B) Incubation->Filtration Equilibrium (2h, 37°C) Detection 4. Scintillation Counting (Measure Bound Radioligand) Filtration->Detection Wash 3x Ice-cold Analysis 5. Non-linear Regression (Calculate IC50 & Ki) Detection->Analysis Cheng-Prusoff Eq.

Self-validating radioligand competition binding assay workflow for Ki determination.

Translating Affinity to Efficacy: The Next Steps

While the Ki​ derived from radioligand binding confirms that 2-MPSA occupies the orthosteric site, it does not confirm functional efficacy (agonism vs. antagonism). As demonstrated in the synthesis of [3], the next mandatory phase in evaluating this pharmacophore is functional coupling assays.

By measuring downstream cAMP accumulation via Homogeneous Time-Resolved Fluorescence (HTRF), researchers can determine if the binding of 2-MPSA stabilizes the active ( R∗ ) or inactive ( R ) state of the receptor, thereby classifying it as an agonist, antagonist, or inverse agonist.

References

  • Title: N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 5-HT6 serotonin receptor binding affinities of N1-benzenesulfonyl and related tryptamines Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: N-Arylsulfonyl-2-vinyltryptamines as new 5-HT6 serotonin receptor Ligands Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Application Note: Step-by-Step Synthesis Protocol for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide.

Executive Summary

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-(2-methoxyphenylsulfonyl)ethanamine) is a highly versatile building block frequently utilized in the development of sulfonamide-based therapeutics and 5-HT receptor antagonists. This application note details a robust, high-yield, three-step synthetic protocol starting from commercially available 2-methoxybenzenesulfonyl chloride. The methodology bypasses the use of malodorous thiols by employing a direct reductive sulfination and subsequent S-alkylation strategy.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure a self-validating and scalable workflow.

  • Reductive Sulfination: The protocol initiates with the reduction of 2-methoxybenzenesulfonyl chloride to sodium 2-methoxybenzenesulfinate. Sodium sulfite (Na₂SO₃) is selected as a mild, chemoselective reducing agent. Sodium bicarbonate (NaHCO₃) is strictly required as a buffer to neutralize the generated HCl, which prevents the over-reduction of the sulfonyl chloride to the corresponding thiol and suppresses substrate decomposition.

  • Selective S-Alkylation: Sulfinate anions are ambident nucleophiles capable of both O- and S-alkylation. By conducting the alkylation in N,N-Dimethylformamide (DMF)—a polar aprotic solvent—the sodium cation is strongly solvated. This leaves the sulfinate anion highly reactive, thermodynamically favoring S-alkylation to form the sulfone.

  • Amine Protection (Critical Step): It is imperative to use N-Boc-2-bromoethylamine rather than unprotected 2-bromoethylamine hydrobromide. Free 2-bromoethylamine rapidly undergoes intramolecular Sₙ2 cyclization to form aziridine or intermolecular polyalkylation under basic conditions, which would severely degrade the yield[1]. The tert-butyloxycarbonyl (Boc) group eliminates the nucleophilicity of the nitrogen, ensuring clean C-S bond formation.

  • Deprotection: Acid-catalyzed cleavage of the Boc group using Trifluoroacetic acid (TFA) yields the final primary amine.

SynthesisWorkflow N1 2-Methoxybenzenesulfonyl Chloride N2 Sodium 2-Methoxybenzene- sulfinate N1->N2 Na2SO3, NaHCO3 H2O, 70°C N3 N-Boc-2-[(2-methoxyphenyl) sulfonyl]ethanamine N2->N3 N-Boc-2-bromoethylamine DMF, 80°C N4 2-[(2-methoxyphenyl) sulfonyl]ethanamine N3->N4 1. TFA/DCM 2. NaOH (aq)

Figure 1: Three-step synthetic workflow for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-.

Quantitative Reagent Summary

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Methoxybenzenesulfonyl chloride206.641.010.0 gStarting Material
Sodium sulfite (Na₂SO₃)126.042.012.2 gReducing Agent
Sodium bicarbonate (NaHCO₃)84.012.08.1 gBuffer / Base
N-Boc-2-bromoethylamine224.091.111.9 gAlkylating Agent
N,N-Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent
Trifluoroacetic acid (TFA)114.0210.037.0 mLDeprotecting Agent
Dichloromethane (DCM)84.93-100 mLOrganic Solvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Sodium 2-Methoxybenzenesulfinate
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Na₂SO₃ (12.2 g, 48.4 mmol) and NaHCO₃ (8.1 g, 96.4 mmol) in 75 mL of deionized water.

  • Heating: Heat the aqueous solution to 70 °C using an oil bath.

  • Addition: Add 2-methoxybenzenesulfonyl chloride (10.0 g, 48.4 mmol) portion-wise over 15 minutes.

    • Self-Validation Check: The addition will cause immediate effervescence (CO₂ evolution). The sulfonyl chloride will initially appear as immiscible oily droplets.

  • Completion: Stir the mixture at 70 °C for 2 hours. The reaction is complete when the effervescence ceases and the oily droplets completely dissolve, leaving a clear, homogeneous solution.

  • Isolation: Cool the solution to room temperature, then concentrate under reduced pressure to remove water. Extract the resulting solid residue with hot ethanol (3 × 50 mL) to separate the sulfinate salt from inorganic salts. Concentrate the combined ethanol extracts to afford sodium 2-methoxybenzenesulfinate as a white solid. Dry completely under high vacuum.

Step 2: Synthesis of tert-Butyl (2-((2-methoxyphenyl)sulfonyl)ethyl)carbamate
  • Preparation: Suspend the strictly dried sodium 2-methoxybenzenesulfinate (approx. 9.0 g, 46.3 mmol) in anhydrous DMF (50 mL) under an inert nitrogen atmosphere.

  • Alkylation: Add N-Boc-2-bromoethylamine (11.9 g, 53.1 mmol) in one portion.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The product will appear as a new UV-active spot at R_f ~ 0.4, while the sulfinate salt remains at the baseline.

  • Workup: Cool the reaction to room temperature and quench by pouring into 150 mL of ice water. Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers sequentially with water (2 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure N-Boc protected intermediate.

Step 3: Deprotection to Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
  • Preparation: Dissolve the N-Boc protected intermediate (10.0 g, 31.7 mmol) in anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add TFA (37.0 mL, 317 mmol) dropwise.

    • Self-Validation Check: Gas evolution (isobutylene and CO₂) will be observed upon the addition of TFA.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Verify complete consumption of the starting material via LC-MS or TLC.

  • Workup & Free-Basing: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Dissolve the resulting oily TFA-salt in water (50 mL) and cool to 0 °C. Carefully adjust the pH to >10 using 1M aqueous NaOH.

    • Self-Validation Check: The free amine will partition out of the aqueous phase, often appearing as a milky suspension or oil droplets.

  • Isolation: Extract the basic aqueous phase with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target compound, Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, as a free base.

Analytical Validation

To confirm the structural integrity of the synthesized product, verify against the following expected ¹H NMR (400 MHz, CDCl₃) parameters:

  • δ 7.90 (dd, 1H): Aromatic proton adjacent to the sulfonyl group.

  • δ 7.55 (td, 1H), 7.10 (t, 1H), 7.00 (d, 1H): Remaining aromatic protons of the 2-methoxyphenyl ring.

  • δ 3.90 (s, 3H): Methoxy (-OCH₃) protons.

  • δ 3.40 (t, 2H): Methylene protons adjacent to the highly electron-withdrawing sulfonyl group (-SO₂-CH₂-).

  • δ 3.10 (t, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

  • δ 1.60 (br s, 2H): Primary amine protons (exchangeable with D₂O).

Sources

Application

Application Note: Preparation of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide Introduction & Scientific Rationale Ethanamine, 2-[(2-methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction & Scientific Rationale

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known systematically as 2-(2-methoxyphenylsulfonyl)ethanamine) is a sulfonamide-linked primary amine small molecule. Compounds featuring this specific methoxyphenyl-sulfonyl-alkylamine scaffold are frequently utilized in drug discovery as critical pharmacophores, building blocks, or targeted ligands in cellular assays.

Due to the hydrophobic nature of the methoxyphenylsulfonyl moiety, this compound exhibits limited aqueous solubility at the high concentrations required for primary stock solutions. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universal aprotic solvent of choice [1]. DMSO effectively solvates both the polar amine headgroup and the non-polar aromatic ring, ensuring complete dissolution without compromising the compound's structural integrity. However, because DMSO can induce transcriptomic changes and cytotoxicity in cell culture, the preparation and dilution of these stocks require a highly controlled, self-validating methodology [2].

Physicochemical Properties & Reconstitution Metrics

Before initiating the protocol, it is critical to understand the stoichiometric and physical properties of the compound to ensure accurate molarity calculations.

Table 1: Physicochemical Profile of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

PropertyValueExperimental Implication
Molecular Formula C₉H₁₃NO₃SDetermines stoichiometric calculations.
Molecular Weight 215.27 g/mol 1 Molar (1 M) solution = 215.27 g/L.
Primary Solvent Anhydrous DMSORequired for primary stock (>10 mM).
Solid Storage -20°C, DesiccatedProtects against ambient moisture hydrolysis.
Stock Storage -80°C (Aliquoted)Prevents freeze-thaw degradation and precipitation.

Table 2: Mass-to-Volume Reconstitution Guide (Primary Stock in DMSO)

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.00 mg464.5 µL
10 mM 2.15 mg1.00 mL
50 mM 5.00 mg464.5 µL
50 mM 10.76 mg1.00 mL

Experimental Workflow

The following diagram illustrates the critical path from solid powder to final cell culture application.

G N1 1. Equilibrate Solid Compound to Room Temperature N2 2. Weigh & Transfer to Amber Glass Vial N1->N2 N3 3. Add Anhydrous DMSO (Cell Culture Grade) N2->N3 N4 4. Vortex & Sonicate (Visual Inspection for Clarity) N3->N4 N5 5. Aliquot (50-100 µL) to Prevent Freeze-Thaw N4->N5 N6 6. Store at -80°C (Protected from Light) N5->N6 N7 7. Serial Dilution in Media (Final DMSO < 0.1%) N6->N7

Workflow for preparing and storing Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- stock solutions.

Step-by-Step Protocol: Primary Stock Preparation

Preparation and Weighing
  • Causality Check: Solid small molecules stored at -20°C act as condensation nuclei when exposed to ambient room air. Introducing water into the powder alters the mass calculation and can cause the compound to degrade via hydrolysis over time.

  • Remove the vial of solid Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Using an analytical balance (0.01 mg readability), carefully weigh the desired mass (e.g., 2.15 mg) into a sterile, light-blocking amber glass vial or a foil-wrapped microcentrifuge tube.

Solvation in DMSO
  • Causality Check: Standard laboratory DMSO readily absorbs atmospheric moisture. You must use sealed, cell-culture grade anhydrous DMSO (>99.9% purity) to ensure the compound remains fully soluble and stable [1].

  • Add the calculated volume of anhydrous DMSO (e.g., 1.00 mL for a 10 mM stock) directly to the powder.

  • Cap the vial tightly and vortex for 30–60 seconds.

  • If the solution is not completely clear, place the vial in a room-temperature water bath sonicator for 1–2 minutes. Self-Validation: Hold the vial against a light source; there must be zero visible particulate matter.

Aliquoting and Cryopreservation
  • Causality Check: Repeated freeze-thaw cycles create localized concentration gradients and induce micro-precipitation of the small molecule, rendering subsequent assays irreproducible [3].

  • Dispense the master stock into single-use aliquots of 50 µL to 100 µL using sterile, solvent-resistant pipette tips.

  • Purge the headspace of the tubes with Argon or Nitrogen gas (optional but recommended for long-term stability).

  • Store the aliquots immediately at -80°C.

Serial Dilution & Cell Culture Application

Directly pipetting a 10 mM DMSO stock into an aqueous cell culture vessel causes "solvent shock"—the rapid diffusion of DMSO into the water leaves the hydrophobic small molecule stranded, causing it to instantly precipitate out of solution. Furthermore, final DMSO concentrations exceeding 0.1% (v/v) have been shown to suppress cell cycle progression and induce morphological changes in human cell lines [4].

To prevent this, you must utilize an intermediate dilution strategy .

Table 3: Serial Dilution Strategy (Targeting 10 µM Final Concentration)

StepActionResulting ConcentrationDMSO % (v/v)
1. Primary Stock Thaw 10 mM stock aliquot at room temp.10,000 µM (10 mM)100%
2. Intermediate Add 10 µL of Stock to 990 µL of pre-warmed culture media.100 µM1.0%
3. Final Assay Add 100 µL of Intermediate to 900 µL of media containing cells.10 µM0.1%
Working Solution Protocol
  • Thaw a single aliquot of the primary stock at room temperature. Vortex briefly to ensure homogeneity before use [2].

  • Prepare the Intermediate Solution by diluting the stock 1:100 in pre-warmed (37°C) complete cell culture medium. Mix thoroughly by pipetting up and down. Note: Do not use cold media, as temperature drops reduce solubility.

  • Prepare the Final Assay Solution by diluting the intermediate solution 1:10 into the final cell culture plate or flask.

  • Mandatory Vehicle Control: Prepare a parallel control well using pure DMSO subjected to the exact same serial dilution steps (resulting in 0.1% DMSO in media without the compound). This isolates the biological effect of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- from any baseline solvent toxicity [2].

References

  • Protocol for the generation of HLF+ HOXA+ human hematopoietic progenitor cells from pluripotent stem cells. STAR Protocols (PMC).[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences (PMC).[Link]

Method

Application Note: HPLC Method Development and Validation for the Quantification of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Executive Summary The quantification of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-(2-methoxyphenylsulfonyl)ethanamine) presents a unique set of analytical challenges due to its highly polar primary amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-(2-methoxyphenylsulfonyl)ethanamine) presents a unique set of analytical challenges due to its highly polar primary amine group and electron-withdrawing sulfonyl core. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed from the ground up to overcome severe peak tailing and poor retention. By leveraging orthogonal retention mechanisms on a Pentafluorophenyl (PFP) stationary phase and strict ionization control, this protocol provides a self-validating framework suitable for pharmaceutical quality control and drug development workflows.

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte.

The Analytical Challenge
  • High Polarity & Basicity : The primary amine group ( −NH2​ ) is highly basic. At physiological or neutral pH, it is fully protonated ( −NH3+​ ), rendering the molecule highly polar and poorly retained on traditional alkyl (C18) reversed-phase columns.

  • Silanol Secondary Interactions : Protonated basic amines strongly interact with residual ionized surface silanols ( −SiO− ) on silica-based stationary phases. This secondary ion-exchange interaction is kinetically slow and is the primary cause of severe peak tailing and compromised resolution[1].

  • Electron-Withdrawing Core : The β -sulfonyl group ( −SO2​− ) pulls electron density away from the alkyl chain, further increasing the molecule's polarity while altering the pKa of the adjacent amine.

Strategic Solutions
  • Stationary Phase Selection (The PFP Advantage) : To overcome the limitations of C18 columns, a Pentafluorophenyl (PFP) stationary phase was selected. Unlike C18, which relies exclusively on dispersive hydrophobic interactions, PFP columns offer multiple orthogonal retention mechanisms. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that engages in strong π−π interactions with the electron-rich 2-methoxyphenyl ring of the analyte. Additionally, PFP phases provide enhanced retention for basic amines through localized dipole-dipole interactions and hydrogen bonding[2].

  • Mobile Phase Optimization (Ionization Control) : An acidic mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) is employed. Lowering the pH to ~2.0 ensures the primary amine is uniformly protonated and completely suppresses the ionization of surface silanols ( −SiOH ), thereby eliminating the root cause of peak tailing[1]. Furthermore, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated amine to drastically enhance retention.

Workflow A 1. Physicochemical Profiling (Amine Basicity, Sulfonyl Polarity) B 2. Stationary Phase Selection (PFP Column for Orthogonal Retention) A->B C 3. Mobile Phase Optimization (0.1% TFA for Silanol Suppression) B->C D 4. Gradient & Flow Tuning (Resolution & Throughput) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Fig 1: Step-by-step HPLC method development workflow from profiling to validation.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to confirm that the chromatographic system is performing within defined specifications.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)Core-shell PFP provides high efficiency and orthogonal π−π retention for methoxyarenes[3].
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses silanol ionization; provides ion-pairing[1].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Stronger elution strength while maintaining constant pH.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 225 nmMatches the maximum absorbance ( λmax​ ) of the methoxybenzene chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Gradient Program

Why start at 5% organic? Highly aqueous mobile phases (100% water) can cause hydrophobic phase collapse (dewetting) in reversed-phase columns. Starting at 5% organic ensures stationary phase stability and highly reproducible retention times.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focusing)
10.04060Linear gradient
12.01090Column wash
12.1955Re-equilibration
16.0955End of run
Sample Preparation
  • Diluent Selection : Water/Acetonitrile (95:5, v/v) with 0.1% TFA.

    • Expert Insight: Injecting a highly polar analyte dissolved in 100% organic solvent into a highly aqueous mobile phase causes "viscous fingering," leading to split peaks or severe fronting. Matching the diluent to the initial gradient conditions ensures optimal focusing of the analyte band at the head of the column.

  • Standard Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (1.0 mg/mL).

  • Working Standard : Dilute the stock solution 1:20 with the Diluent to achieve a final concentration of 50 µg/mL.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) six consecutive times. The run is only validated if the following criteria are met:

SST ParameterAcceptance CriteriaPurpose
Retention Time %RSD 1.0%Confirms pump precision and column equilibration.
Peak Area %RSD 2.0%Confirms autosampler precision.
Tailing Factor ( Tf​ ) 1.5Verifies successful suppression of silanol interactions.
Theoretical Plates ( N ) 5,000Ensures column efficiency has not degraded.

Method Validation & Quantitative Data

The method was validated strictly according to the ICH Q2(R2) guidelines for the validation of analytical procedures[4]. The robust performance across all parameters confirms the method is fit-for-purpose for quantitative analysis.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range R2≥0.999 1.0 - 100.0 µg/mL ( R2=0.9998 )Pass
Limit of Detection (LOD) S/N 30.1 µg/mLPass
Limit of Quantitation (LOQ) S/N 10, %RSD 5.0%0.3 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 101.2%Pass
Method Precision %RSD 2.0% (n=6)0.8%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 days)1.1%Pass

Mechanistic Visualization

Interactions Analyte Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- PiPi π-π Interactions (Electron-rich Methoxyarene vs. PFP) Analyte->PiPi Dipole Dipole-Dipole (Sulfonyl Group) Analyte->Dipole IonPair Ion-Pairing & H-Bonding (Protonated Primary Amine) Analyte->IonPair

Fig 2: Orthogonal retention mechanisms between the analyte and the PFP stationary phase.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][4]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link][2]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk (Silanol Interactions and Amine Tailing) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][1]

  • Reversed Phase HPLC Columns: Matching Column Selectivity to Analyte Classes Source: Phenomenex URL:[Link][3]

Sources

Application

Application Note: Crystallization and Isolation Techniques for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic control, polymorphic stabilization, and self-validating isolation protocols for β -amino sulfone derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic control, polymorphic stabilization, and self-validating isolation protocols for β -amino sulfone derivatives.

Introduction & Chemical Context

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (often referred to as 2-(2-methoxyphenylsulfonyl)ethanamine) is a highly versatile β -amino sulfone building block. In medicinal chemistry, β -amino sulfones serve as robust pharmacophores and critical intermediates for the synthesis of complex alkaloids, amino alcohols, and enzyme inhibitors[1][2].

Isolating the free base of this specific compound poses a significant challenge. Due to the flexible ethanamine linker combined with the bulky, electron-rich 2-methoxyphenyl group, the free base frequently isolates as a viscous oil or a low-melting, highly hygroscopic solid. To achieve pharmaceutical-grade purity (>99.5%) and ensure long-term stability, converting the free base into a crystalline acid addition salt—specifically the hydrochloride (HCl) salt—is the industry standard[3].

This application note details a scalable, self-validating crystallization protocol. As a Senior Application Scientist, I emphasize not just the steps, but the thermodynamic causality behind solvent selection, supersaturation control, and polymorph stabilization.

Physicochemical Rationale & Solvent Selection

The free base of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- exhibits high solubility in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) but poor solubility in water. Upon protonation to the HCl salt, the polarity and solubility profile shift dramatically.

Causality of Solvent Choice: Isopropanol (IPA) is selected as the primary crystallization solvent. The free base is highly soluble in IPA at room temperature, whereas the HCl salt exhibits a steep, temperature-dependent solubility curve (highly soluble at reflux, poorly soluble at 5°C). This steep gradient is ideal for cooling crystallization, minimizing the need for anti-solvents which often cause rapid, uncontrolled precipitation ("oiling out") and solvent entrapment within the crystal lattice.

Table 1: Solubility Profile of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
Solvent SystemTemp (°C)Free Base SolubilityHCl Salt SolubilityProcess Suitability
Water 25< 1.0 mg/mL> 100 mg/mLPoor (Salt dissolves too readily)
Ethyl Acetate 25> 200 mg/mL< 2.0 mg/mLPoor (Salt precipitates too fast, traps impurities)
Isopropanol (IPA) 82 (Reflux)> 300 mg/mL~ 150 mg/mLExcellent (Primary dissolution solvent)
Isopropanol (IPA) 5> 150 mg/mL< 5.0 mg/mLExcellent (High isolation yield)
Acetone:Water (1:1) 25~ 50 mg/mL~ 45 mg/mLGood (Used for polymorph screening/transitions)[3]

Process Visualization

G Syn Crude Free Base (Organic Extract) Solv Solvent Exchange (Transfer to IPA) Syn->Solv Acid Acidification (HCl in IPA, pH 2) Solv->Acid Heat Dissolution (Heat to 80°C) Acid->Heat Exothermic Cool Controlled Cooling (0.5°C/min to 5°C) Heat->Cool Supersaturation Isol Vacuum Filtration & Cold Wash Cool->Isol Nucleation & Growth Dry Vacuum Drying (40°C, <50 mbar) Isol->Dry Pure Pure Crystalline Hydrochloride Salt Dry->Pure

Workflow for the isolation and crystallization of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- HCl.

Experimental Protocol: Step-by-Step Crystallization

This protocol is designed as a self-validating system : the physical state of the mixture at each step serves as a diagnostic checkpoint to confirm the success of the previous operation.

Step 1: Preparation of the Free Base Solution
  • Dissolve 10.0 g of crude Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (approx. 46.5 mmol) in 50 mL of Isopropanol (IPA) in a 250 mL jacketed glass reactor equipped with an overhead stirrer.

  • Validation Check: The solution should be clear and pale yellow. If particulates are present, perform a clarifying polish filtration through a 0.45 µm PTFE filter. Causality: Removing insoluble impurities prevents them from acting as unwanted heterogeneous nucleation sites, which can prematurely trigger crystallization.

Step 2: Salt Formation (Acidification)
  • Set the reactor temperature to 20°C. Stir at 250 RPM.

  • Slowly add 1.05 equivalents of anhydrous HCl in IPA (e.g., 5-6 N solution) dropwise over 15 minutes.

  • Causality: Using anhydrous HCl in IPA rather than aqueous HCl prevents the introduction of water into the system. Water would drastically increase the solubility of the resulting salt and reduce the final yield.

  • Validation Check: The reaction is mildly exothermic. A thick white precipitate (the crude HCl salt) will form immediately upon addition. The pH of the mother liquor should test between 1.5 and 2.0.

Step 3: Dissolution and Clearing Thermal History
  • Heat the reactor to 80°C (near the boiling point of IPA) at a rate of 2°C/min.

  • Maintain at 80°C for 30 minutes.

  • Validation Check: The thick white precipitate must completely dissolve, yielding a clear, colorless to pale yellow solution. If the solution remains cloudy, add IPA in 5 mL increments until complete dissolution is achieved. Causality: This establishes the saturation point and clears the thermal history of the solution, ensuring no microscopic seed crystals remain to disrupt the controlled cooling phase.

Step 4: Controlled Cooling Crystallization
  • Initiate a controlled cooling ramp from 80°C to 5°C at a strict rate of 0.5°C/min .

  • Causality: A slow, linear cooling rate is critical to strictly operate within the metastable zone width (MSZW). Rapid cooling ("crash cooling") forces high supersaturation, leading to rapid nucleation of tiny, defective crystals that trap mother liquor (inclusions) and impurities. A slow rate favors crystal growth over nucleation, yielding large, highly pure, and easy-to-filter crystals.

  • Validation Check: The onset of turbidity (the cloud point, indicating the metastable zone limit) should be observed between 55°C and 60°C.

Step 5: Isolation and Drying
  • Hold the suspension at 5°C for 2 hours to maximize yield by fully depleting the supersaturation.

  • Isolate the crystals via vacuum filtration using a sintered glass funnel.

  • Wash the filter cake twice with 10 mL of pre-chilled (5°C) IPA.

  • Causality: Cold washing removes residual mother liquor containing soluble impurities without significantly dissolving the product cake.

  • Dry the crystals in a vacuum oven at 40°C (< 50 mbar) for 24 hours.

  • Validation Check: The final product should be a free-flowing, brilliant white crystalline powder. Expected yield: 85-90% (based on free base). Purity by HPLC > 99.5%.

Polymorph Considerations

For β -amino sulfone derivatives, different solvent systems and cooling profiles can yield different polymorphic forms[3]. If the primary IPA crystallization yields a metastable form (identified via XRPD or DSC), slurrying the solid in a 1:1 Acetone:Ethanol or Acetone:Water mixture at 25°C for 48 hours can facilitate a solvent-mediated phase transition to the most thermodynamically stable polymorph[3]. This slurry method ensures lot-to-lot consistency in the solid-state properties of the isolated API intermediate.

References

  • Velazquez, F., Arasappan, A., Chen, K., & Sannigrahi, M. (2006). Stereoselective Synthesis of β -Substituted β -Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Man, H.-W., et al. (2015). Solid forms comprising (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, compositions thereof, and uses thereof. US Patent 9018243B2. Google Patents.
  • ResearchGate. (2014). Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β -Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently consult on the synthesis of β-amino sulfones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently consult on the synthesis of β-amino sulfones. The preparation of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (commonly referred to as 2-aminoethyl 2-methoxyphenyl sulfone) is notoriously prone to low yields.

This typically stems from the complex reactivity of the standard precursors. The reaction relies on the pairing of sodium 2-methoxybenzenesulfinate (an ambident nucleophile) with 2-bromoethylamine hydrobromide, an acidic organic salt that is highly reactive and capable of self-destruction under the wrong conditions[1]. This guide provides a mechanistic breakdown, self-validating protocols, and troubleshooting logic to rescue your experimental yields.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: My overall yield is below 20%, and I am observing a complex mixture by TLC. What is the primary cause of this failure? A: The most common cause of catastrophic yield loss in this reaction is the base-induced cyclization of the electrophile. To make the electrophile active, you must neutralize the 2-bromoethylamine hydrobromide salt. However, the resulting free base of 2-bromoethylamine is a strong nucleophile[2]. In the presence of strong bases (e.g., NaOH, KOH) or excessive heat, it undergoes rapid intramolecular nucleophilic substitution to form aziridine. Aziridine is highly volatile and readily polymerizes, effectively consuming your starting material before the sulfinate can attack. Intervention: Switch to a mild, heterogeneous base like potassium carbonate (K₂CO₃) and maintain temperatures below 50°C to keep the steady-state concentration of the free amine low.

Q2: NMR analysis of my crude product shows a mixture of products. How do I force the reaction toward the desired sulfone rather than the sulfinate ester? A: Sulfinate anions are ambident nucleophiles, meaning they can attack via the sulfur atom (S-alkylation) or the oxygen atom (O-alkylation). According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is the "soft" nucleophilic center. To favor S-alkylation (yielding your target sulfone), you must use a polar aprotic solvent like DMF or DMSO. These solvents selectively solvate the "hard" sodium cation, leaving the soft sulfur center naked and highly reactive. If you use protic solvents (like ethanol or water), they will hydrogen-bond with the sulfinate oxygens, altering the transition state and driving up O-alkylation byproducts.

Q3: Are there alternative synthetic routes if the direct alkylation continues to fail? A: Yes. If substrate-specific steric hindrance from the 2-methoxy group is exacerbating side reactions, consider modern alternative pathways. Recent literature highlights the efficacy of photocatalytic aminosulfonylation, which utilizes visible-light photoredox catalysis to selectively synthesize β-amino sulfones without relying on unstable alkyl halide intermediates[3]. Alternatively, the thioether route (reacting 2-methoxybenzenethiol with Boc-protected 2-bromoethylamine, followed by mCPBA oxidation) bypasses the ambident nucleophile problem entirely.

II. Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between your chosen reaction parameters and the quantitative outcomes of the synthesis.

ParameterConditionPrimary OutcomeMechanistic Rationale
Solvent DMF or DMSOHigh Yield (>75%) Target S-AlkylationPolar aprotic solvents solvate hard cations (Na⁺), leaving the soft sulfur nucleophile exposed for SN2 attack.
Solvent Ethanol or H₂OLow Yield (<30%) O-AlkylationProtic solvents hydrogen-bond with sulfinate oxygens, disrupting the preferred transition state geometry.
Base K₂CO₃ or DIPEAStable Electrophile Mild bases prevent the rapid generation of the free amine, suppressing aziridine formation.
Base NaOH or KOHReaction Failure Strong bases trigger rapid intramolecular cyclization of 2-bromoethylamine to volatile aziridine[2].
Temperature 40°COptimal Substitution Provides sufficient activation energy for bimolecular substitution without triggering degradation.
Temperature >80°CDegradation Accelerates elimination pathways (vinyl bromide formation) and aziridine polymerization.

III. Validated Experimental Protocol: Direct Alkylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Quality control checkpoints are built directly into the workflow to verify success at each critical juncture.

Objective: Synthesize Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- while suppressing aziridine formation and O-alkylation.

Step 1: Preparation of the Electrophile

  • Suspend 2-bromoethylamine hydrobromide (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: The suspension should remain visibly cloudy. The hydrobromide salt is only partially soluble in DMF at room temperature; complete dissolution at this stage indicates moisture contamination.

Step 2: Controlled Free-Basing

  • Cool the suspension to 0°C using an ice bath.

  • Add anhydrous K₂CO₃ (2.5 eq) in small portions over 15 minutes.

  • Causality: K₂CO₃ is a mild, heterogeneous base. It slowly neutralizes the acidic organic salt[1], maintaining a low steady-state concentration of the free 2-bromoethylamine. This kinetic control prevents concentration-dependent intermolecular polymerization and minimizes intramolecular cyclization.

Step 3: Nucleophilic Substitution

  • Add sodium 2-methoxybenzenesulfinate (1.0 eq) to the reaction mixture.

  • Warm the reaction to 40°C and stir for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (50% EtOAc/Hexane). The disappearance of the sulfinate spot (Rf ≈ 0.1) and the appearance of a new UV-active spot (Rf ≈ 0.4) validates successful S-alkylation. A spot near Rf ≈ 0.8 indicates undesired O-alkylation.

Step 4: Quench and Extraction

  • Quench the reaction by adding ice-cold water (equal to 3x the reaction volume).

  • Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine (5 x 20 mL) to remove residual DMF.

  • Self-Validation Checkpoint (NMR): Evaporate the solvent and analyze the crude product via ¹H NMR. The presence of a triplet at ~3.4 ppm (CH₂ adjacent to SO₂) confirms the target sulfone. A triplet shifted downfield to ~4.2 ppm indicates the O-alkylation byproduct.

IV. Pathway Visualization

The following logic diagram maps the synthetic pathways, highlighting where specific reagents drive the reaction toward the target molecule or toward failure states.

Workflow Electrophile 2-Bromoethylamine Hydrobromide (Electrophile) Condition1 Mild Base (K2CO3) Polar Aprotic Solvent (DMF) Controlled Temp (40°C) Electrophile->Condition1 Condition2 Strong Base (NaOH) or High Heat (>80°C) Electrophile->Condition2 Nucleophile Sodium 2-methoxybenzenesulfinate (Ambident Nucleophile) Nucleophile->Condition1 Condition3 Protic Solvents (EtOH, H2O) Nucleophile->Condition3 Target Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (High Yield S-Alkylation) Condition1->Target Favors Soft-Soft Interaction Side1 Aziridine Formation & Polymerization Condition2->Side1 Intramolecular Cyclization Side2 Sulfinate Ester (O-Alkylation Byproduct) Condition3->Side2 Hard-Hard Interaction

Fig 1: Mechanistic workflow and troubleshooting logic for β-amino sulfone synthesis.

V. References

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 2-[(2-Methoxyphenyl)sulfonyl]ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected assay interference when working with arylsulfonylethylamine derivatives. Ethanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected assay interference when working with arylsulfonylethylamine derivatives.

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- is a highly versatile building block and a potent pharmacophore. However, its specific structural liabilities—a reactive primary aliphatic amine coupled with a bulky, lipophilic arylsulfonyl moiety—predispose it to three distinct modes of assay interference: colloidal aggregation, enzymatic oxidation by serum components, and aminergic receptor promiscuity.

This guide provides a self-validating framework to systematically isolate the causality behind your assay noise and neutralize these off-target effects.

Troubleshooting FAQs

Q1: Why does this compound exhibit broad-spectrum, non-competitive inhibition in my cell-free enzymatic assays?

The Causality: Your compound is likely acting as a "promiscuous inhibitor" via colloidal aggregation. The lipophilic 2-methoxyphenylsulfonyl moiety drives the self-assembly of the small molecule into colloidal particles (typically 50–500 nm in radius) once its concentration exceeds the critical aggregation concentration (CAC). These colloids sequester and partially denature assay enzymes on their surface, leading to a false-positive inhibitory readout. This phenomenon has been extensively characterized by the 1 [1].

The Solution: Implement a detergent-based counter-screen. The addition of a non-ionic detergent disrupts the colloidal aggregates. If the observed inhibition is an artifact of aggregation, the enzyme's activity will be fully restored upon detergent addition [2].

Q2: I observe unexpected cytotoxicity and altered signaling in my cell-based assays when using standard media. How do I prevent this?

The Causality: The primary amine group (ethanamine) is an ideal substrate for Bovine Serum Amine Oxidase (BSAO), an enzyme highly abundant in the Fetal Bovine Serum (FBS) used in standard cell culture media. BSAO catalyzes the oxidative deamination of the primary amine into an aldehyde, generating hydrogen peroxide (H₂O₂) and ammonia as toxic byproducts [3]. The localized accumulation of H₂O₂ induces severe oxidative stress, confounding your viability and signaling readouts [4].

The Solution: Switch to serum-free media during the compound incubation phase, or pre-treat your standard media with an amine oxidase inhibitor, such as Pargyline or Semicarbazide, to block BSAO activity.

Q3: My compound shows off-target activation in GPCR screening panels. Is this inherent to the chemical structure?

The Causality: Yes. The arylsulfonylethylamine scaffold is a known bioisostere for endogenous monoamines (e.g., serotonin, dopamine). The spatial distance between the basic nitrogen and the electron-rich aromatic ring allows it to dock seamlessly into the orthosteric binding pockets of off-target aminergic G-Protein Coupled Receptors (GPCRs), such as 5-HT or alpha-adrenergic receptors.

The Solution: Utilize pharmacological masking. Saturate the assay with selective, high-affinity antagonists for the suspected off-target GPCRs before adding your compound. This ensures the observed signal is isolated strictly to your target of interest.

Quantitative Data Summary

The following table summarizes the mechanisms of interference, their diagnostic indicators, and the quantitative parameters required for mitigation.

Interference MechanismAffected Assay TypeDiagnostic IndicatorMitigation StrategyEfficacy Metric
Colloidal Aggregation Biochemical / Cell-FreeSteep Hill slope (>1.5); Bell-shaped dose-responseAdd 0.01% (v/v) Triton X-100 or CHAPS>10-fold rightward shift in IC₅₀
BSAO Oxidation Cell-Based (with FBS)Time-dependent cytotoxicity; High ROS levelsUse Serum-Free Media OR add 1 mM Semicarbazide>95% reduction in extracellular H₂O₂
GPCR Promiscuity Cell-Based (Signaling)Activation of non-target aminergic receptorsPre-incubate with 10 µM selective antagonistsComplete ablation of background calcium flux

Experimental Protocols

To ensure scientific integrity, every protocol described below acts as a self-validating system, allowing you to definitively prove or disprove the source of the off-target effect.

Protocol 1: Detergent-Disruption Counter-Screen (Aggregation Validation)

Objective: To determine if enzyme inhibition is caused by specific binding or non-specific colloidal sequestration.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Serially dilute 2-[(2-methoxyphenyl)sulfonyl]ethanamine from 100 µM down to 1 nM in both Buffer A (Detergent-Free) and Buffer B (Detergent-Enriched).

  • Incubation: Add the target enzyme to all wells and incubate at room temperature for 15 minutes to allow potential colloids to form and sequester the protein.

  • Reaction Initiation: Add the enzymatic substrate and monitor the reaction kinetics.

  • Data Analysis: Calculate the IC₅₀ for both conditions. Validation: If the compound is a true inhibitor, the IC₅₀ will remain identical. If it is a colloidal aggregator, the IC₅₀ in Buffer B will shift rightward by at least an order of magnitude.

Protocol 2: BSAO-Mediated Cytotoxicity Mitigation

Objective: To eliminate false-positive cytotoxicity caused by the enzymatic oxidation of the primary amine.

  • Cell Plating: Seed your target cells in standard 10% FBS-supplemented media and allow them to adhere overnight under standard incubator conditions (37°C, 5% CO₂).

  • Media Wash: Prior to compound addition, aspirate the FBS media and gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove residual serum proteins.

  • Media Replacement: Replace the media with either (A) Serum-Free Media or (B) 10% FBS media supplemented with 1 mM Semicarbazide (a BSAO inhibitor). Incubate for 30 minutes.

  • Compound Treatment: Add 2-[(2-methoxyphenyl)sulfonyl]ethanamine at your desired screening concentrations.

  • Endpoint Readout: Measure cell viability (e.g., via WST-1 or CellTiter-Glo) after 24 hours. Validation: A significant rescue of cell viability in the Serum-Free or Semicarbazide conditions confirms that the prior toxicity was an artifact of BSAO oxidation.

Mechanistic Visualizations

Workflow Start Assay Interference Detected AssayType Determine Assay Type Start->AssayType CellFree Cell-Free / Biochemical AssayType->CellFree CellBased Cell-Based / In Vitro AssayType->CellBased Agg Colloidal Aggregation CellFree->Agg Cyto Cytotoxicity / H2O2 Production CellBased->Cyto GPCR GPCR Promiscuity CellBased->GPCR AddDet Add 0.01% Triton X-100 Agg->AddDet BSAO BSAO Oxidation of Amine Cyto->BSAO SerumFree Use Serum-Free Media BSAO->SerumFree Mask Add Selective Antagonists GPCR->Mask

Decision tree for identifying and mitigating off-target effects of arylsulfonylethylamines.

Pathway Cmpd 2-[(2-Methoxyphenyl)sulfonyl]ethanamine Enzyme Bovine Serum Amine Oxidase Cmpd->Enzyme Oxidation Aldehyde Aldehyde Metabolite Enzyme->Aldehyde H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 NH3 Ammonia (NH3) Enzyme->NH3 Tox Oxidative Stress & Artifacts H2O2->Tox NH3->Tox

Mechanism of BSAO-mediated oxidation leading to cytotoxic assay artifacts.

References

  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory. SelectScience. 1

  • Colloidal aggregation confounds cell-based Covid-19 antiviral screens. bioRxiv. 2

  • Bovine Serum Amine Oxidase and Polyamine Analogues: Chemical Synthesis and Biological Evaluation Integrated with Molecular Docking and 3-D QSAR Studies. ACS Publications. 3

  • TECHNICAL MANUAL Human Amine oxidase [flavin-containing] A (MAOA) ELISA Kit. Assay Genie. 4

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-[(2-methoxyphenyl)sulfonyl]ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-[(2-methoxyphenyl)sulfonyl]ethanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-[(2-methoxyphenyl)sulfonyl]ethanamine .

This molecule presents a unique triad of crystallization challenges due to its structural features:

  • Flexible Ethyl Linker: Promotes high conformational entropy, leading to multiple energy minima.

  • Sulfone Group (-SO₂-): A highly polar, strong hydrogen-bond acceptor that dictates crystal packing.

  • Primary Amine (-NH₂): A strong hydrogen-bond donor/acceptor that is highly basic and prone to hygroscopicity.

These features frequently result in Liquid-Liquid Phase Separation (LLPS), conformational polymorphism, and isolation difficulties. The following Q&A protocols are engineered to provide self-validating, mechanistic solutions to these issues.

FAQ 1: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my product separates as a viscous, sticky oil instead of forming a crystalline suspension. How can I force nucleation and prevent this?

The Science (Causality): You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." For molecules with flexible linkers like 2-[(2-methoxyphenyl)sulfonyl]ethanamine, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. When the system is cooled rapidly, it bypasses the metastable zone for nucleation and enters a miscibility gap (spinodal decomposition). Here, the solution splits into two liquid phases: a solute-rich oil and a solute-lean solvent[2]. Because the oil droplets lack a rigid lattice, they act as a "sink" for impurities, severely degrading the purity of any solid that eventually forms[3].

Solution & Self-Validating Protocol: To bypass the LLPS region, you must control the supersaturation trajectory and provide a low-energy surface for nucleation via seeding[4].

  • Determine the Metastable Zone Width (MZW): Use focused beam reflectance measurement (FBRM) or transmissometry to map the solubility curve and the LLPS boundary in your chosen solvent (e.g., Ethyl Acetate).

  • Dissolution: Dissolve the crude free base at 5 °C above its saturation temperature ( Tsat​ ) to ensure complete dissolution.

  • Cooling to Seeding Point: Cool the solution at a slow rate (0.1 °C/min) to a temperature exactly halfway into the MZW (typically 2–4 °C below Tsat​ ).

  • Seeding: Introduce 1–3 wt% of milled seed crystals. Validation Check: Observe the reactor for 30 minutes. If the seeds dissolve, you are above Tsat​ ; if the FBRM chord count spikes exponentially without cooling, you have crashed out. A stable chord count indicates successful seed survival.

  • Desupersaturation Ramp: Hold the temperature for 1 hour to allow the seeds to consume the initial supersaturation, then resume cooling at 0.1 °C/min to the isolation temperature.

LLPS_Pathway Start Clear Solution (High Temp) Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Seeding Seed Addition (Metastable Zone) Cooling->Seeding Optimal Path LLPS Oiling Out (LLPS) (Miscibility Gap) Cooling->LLPS Fast Cooling / No Seeds Growth Crystal Growth (Depleting Supersaturation) Seeding->Growth Product Crystalline Suspension Growth->Product LLPS->Product Slow Solidification (Impure)

Thermodynamic pathway to bypass Liquid-Liquid Phase Separation (LLPS) via seeding.

FAQ 2: Controlling Conformational Polymorphism

Q: I am observing severe batch-to-batch variations in melting point and X-Ray Powder Diffraction (XRPD) patterns. How do I isolate the thermodynamically stable polymorph?

The Science (Causality): Your compound is exhibiting conformational polymorphism. The flexible ethyl chain allows the molecule to adopt multiple 3D conformations (e.g., gauche vs. anti) in solution. Because the energy barriers between these conformers are low (often < 8 kJ/mol), slight variations in solvent polarity or cooling rates can cause different conformers to crystallize out, driven by competing supramolecular synthons formed between the sulfone and amine groups[5][6]. The reduction of crystallization tendency for conformationally flexible molecules arises from the presence of multiple conformers in the crystallizing media[7][8].

Solution & Self-Validating Protocol: To isolate the thermodynamically stable form, you must perform a solvent-mediated phase transformation (slurry maturation).

  • Solvent Selection: Select a solvent that balances solubility and hydrogen-bonding capability. (Refer to the data table below).

  • Slurry Creation: Suspend an excess of the polymorphic mixture in the chosen solvent to create a thick slurry (approx. 50-100 mg/mL).

  • Temperature Cycling: Subject the slurry to temperature cycling between 5 °C and 40 °C at 0.5 °C/min for 48–72 hours. The repeated dissolution of the metastable form and growth of the stable form will drive the system to the lowest energy state via Ostwald ripening.

  • Isolation and Verification: Filter the slurry while cold. Validation Check: Analyze the wet cake via XRPD and Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm confirms polymorphic purity.

Table 1: Polymorph Screening Solvent Matrix Data
Solvent SystemDielectric Constant (ε)H-Bond PropertyExpected Solid State Outcome
Ethyl Acetate6.0AcceptorForm I (Anti-conformer favored)
Ethanol / Water (9:1)~25Donor/AcceptorForm II (Hydrate / Gauche-conformer)
Toluene2.4Non-polarOiling out (LLPS)
Acetonitrile37.5AcceptorForm I (High crystallinity, fast kinetics)

FAQ 3: Salt Screening for Isolation and Stability

Q: The free base of 2-[(2-methoxyphenyl)sulfonyl]ethanamine is a sticky, hygroscopic gum that degrades over time. Which counterions are best for generating a stable, crystalline solid?

The Science (Causality): Primary amines are highly basic and readily absorb atmospheric moisture and CO2​ (forming carbamates). By protonating the amine to form a salt, you significantly increase the lattice energy of the crystal, which raises the melting point and drastically reduces hygroscopicity[9]. For a molecule with a bulky 2-methoxyphenyl group and a polar sulfone, selecting a counterion with complementary steric and electronic properties is critical to achieving a highly crystalline solid[10].

Solution & Self-Validating Protocol: A high-throughput salt screen using strong acids (pKa difference > 3) is required[11]. Given the basicity of the primary amine, hydrochloric acid (HCl), methanesulfonic acid (mesylate), and p-toluenesulfonic acid (tosylate) are prime candidates.

  • Preparation: Dispense 20 mg of the free base into an array of 2 mL HPLC vials.

  • Solvent Addition: Add 0.5 mL of screening solvents (e.g., THF, MeCN, EtOH, Acetone) to the vials.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acids (HCl, MsOH, TsOH) dropwise while stirring at 40 °C.

  • Crystallization: Cool the vials to 5 °C at 0.1 °C/min. Validation Check: If no solids form, pierce the vial septum and allow slow evaporation for 48 hours.

  • Evaluation: Harvest the solids and evaluate via Dynamic Vapor Sorption (DVS). The optimal salt will show < 2% weight gain at 80% Relative Humidity (RH).

Salt_Screening API Free Base (2-[(2-methoxyphenyl)sulfonyl]ethanamine) React Reactive Crystallization (Temperature Cycling) API->React Acids Counterion Selection (HCl, Mesylate, Tosylate) Acids->React Solvents Solvent Matrix (EtOH, EtOAc, THF, MeCN) Solvents->React Analyze Solid State Analysis (XRPD, DSC, TGA, DVS) React->Analyze Hit Optimal Salt Selection Analyze->Hit

High-throughput salt screening workflow for primary amine crystallization.

References
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies Organic Process Research & Development - ACS Publications[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development - ACS Publications[Link]

  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development Material Science Research India[Link]

  • Microfluidic Approach to Cocrystal Screening of Pharmaceutical Parent Compounds Kenis Group - University of Illinois[Link]

  • Solid State Services, Crystallisation Development Sterling Pharma Solutions [Link]

  • Crystalline Polymorphism of Organic Compounds: Structural Considerations USPTO / Literature Review[Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules ResearchGate[Link]

  • Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon MDPI Crystals[Link]

Sources

Optimization

Purifying Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- from synthetic byproducts

Title: Technical Support Center: Diagnostic & Purification Guide for 2-[(2-methoxyphenyl)sulfonyl]ethanamine Overview Welcome to the Application Support Center. This guide is specifically engineered for researchers synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Diagnostic & Purification Guide for 2-[(2-methoxyphenyl)sulfonyl]ethanamine

Overview Welcome to the Application Support Center. This guide is specifically engineered for researchers synthesizing and purifying 2-[(2-methoxyphenyl)sulfonyl]ethanamine (a highly versatile β-amino sulfone building block). Synthesizing this compound—typically via the aza-Michael addition of ammonia equivalents to 2-methoxyphenyl vinyl sulfone, or via the alkylation of sodium 2-methoxybenzenesulfinate with 2-bromoethylamine—frequently results in complex byproduct mixtures[1].

This document provides a diagnostic approach to isolate the target primary amine from neutral sulfone impurities, unreacted starting materials, and over-alkylated byproducts.

Diagnostic FAQs: Causality & Troubleshooting

Q1: I am observing a persistent lipophilic impurity co-eluting with my product on normal-phase silica gel. What is it, and why is chromatography failing?

  • Causality: The impurity is likely unreacted 2-methoxyphenyl vinyl sulfone or 2-methoxybenzenethiol. Because the sulfone moiety is highly polar but neutral, it interacts strongly with silica gel, often smearing across the column and co-eluting with the amine if the eluent isn't perfectly optimized.

  • Solution: Do not rely on normal-phase chromatography for the initial purification. Instead, exploit the basicity of the primary amine (pKa ~9.5). An acid-base extraction acts as a binary filter: the neutral sulfone impurities remain in the organic phase at low pH, while the protonated amine partitions into the aqueous phase.

Q2: My LC-MS and NMR data show a significant byproduct with a mass corresponding to exactly double the sulfonyl-ethyl fragment. Why is this forming?

  • Causality: You are observing the secondary amine byproduct resulting from over-alkylation. In aza-Michael additions, the newly formed primary amine (2-[(2-methoxyphenyl)sulfonyl]ethanamine) is often more nucleophilic than the ammonia or amine equivalent used as the starting material[2]. Consequently, it reacts with a second equivalent of the vinyl sulfone.

  • Solution: To suppress this, use a large excess of the ammonia source (e.g., methanolic ammonia) or utilize a protected amine strategy (like the Gabriel synthesis using potassium phthalimide, followed by hydrazinolysis)[3].

Q3: How do I separate the primary amine product from the secondary amine byproduct once it has formed?

  • Causality: Both are basic and will co-extract during an acid-base workup. However, their steric profiles and crystal lattice packing energies differ significantly.

  • Solution: Convert the mixture to a hydrochloride salt. The primary amine hydrochloride packs highly efficiently into a crystal lattice, whereas the bulky bis-alkylated secondary amine struggles to crystallize. Precipitation from anhydrous diethyl ether or dioxane provides a self-validating purification step.

Visualizing the Reaction Pathway & Byproduct Generation

ReactionPathway VS 2-Methoxyphenyl Vinyl Sulfone AzaMichael Aza-Michael Addition (Catalyst/Heat) VS->AzaMichael Amine Ammonia Source Amine->AzaMichael Primary Primary Amine (Target Product) AzaMichael->Primary Controlled Eq. Secondary Secondary Amine (Over-alkylation Byproduct) Primary->Secondary Excess Vinyl Sulfone

Aza-Michael addition pathway illustrating the causal relationship between reagent stoichiometry and over-alkylation.

Quantitative Data & Physicochemical Parameters

Understanding the physicochemical properties of 2-[(2-methoxyphenyl)sulfonyl]ethanamine is critical for designing a logical purification scheme.

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Weight 215.27 g/mol Target m/z for LC-MS monitoring:[M+H]+ = 216.3.
pKa (Conjugate Acid) ~9.5Dictates pH thresholds: pH < 2 for aqueous retention, pH > 12 for organic extraction.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity ensures quantitative partitioning into EtOAc/DCM when neutral.
Rf (Free Base) 0.15 (10% MeOH/DCM + 1% NH₄OH)Requires highly polar, basic eluent to prevent tailing on silica gel.
Rf (Vinyl Sulfone) 0.70 (30% EtOAc/Hexanes)Large Rf difference confirms acid-base extraction is superior to chromatography.

Self-Validating Experimental Protocol: Orthogonal Purification

This protocol uses orthogonal techniques (liquid-liquid extraction followed by selective crystallization) to ensure absolute purity. It is designed as a self-validating system : success at each step is visually and physically confirmed by phase separation and crystal formation. If an oil forms instead of a crystal, the system immediately alerts the user to the presence of residual solvent or secondary amine impurities.

Phase 1: Acid-Base Extraction (Removal of Neutral Impurities) Rationale: Exploits the pKa of the primary amine to separate it from unreacted sulfones and thiols.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification (Validation Step): Add 1M aqueous HCl in equal volume. Vigorously shake and allow phases to separate. Self-Validation: The target amine is now protonated and resides entirely in the lower aqueous phase.

  • Organic Wash: Separate and discard the upper organic layer (contains neutral vinyl sulfone and thiol impurities). Wash the aqueous phase once more with fresh EtOAc to ensure complete removal of lipophiles.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches >12 (verify with pH paper). Self-Validation: The solution will turn cloudy as the free base amine precipitates/oils out of the aqueous solution.

  • Extraction: Extract the basic aqueous phase twice with Dichloromethane (DCM). The free base amine will partition into the dense lower DCM layer.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Phase 2: Hydrochloride Salt Precipitation (Removal of Over-Alkylated Amines) Rationale: Exploits the differential lattice packing energies between the primary and secondary amines[3].

  • Solvation: Dissolve the crude free base in a minimum volume of anhydrous diethyl ether or MTBE (approx. 5 mL/g). If solubility is poor, add a few drops of anhydrous ethanol until clear.

  • Salt Generation: Place the solution under an inert atmosphere (N₂) and immerse in an ice bath. Dropwise, add 2.0M HCl in diethyl ether (1.1 equivalents).

  • Crystallization (Validation Step): Self-Validation: A white, crystalline solid should immediately begin to precipitate. This is the pure 2-[(2-methoxyphenyl)sulfonyl]ethanamine hydrochloride. If a sticky oil forms, the crude mixture contains too much secondary amine or residual water. (Troubleshooting: If oiling occurs, decant the solvent, triturate the oil with fresh cold ether, and scratch the flask to induce crystallization).

  • Isolation: Filter the solid through a sintered glass funnel, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Byproducts) Acidify Add 1M HCl (aq) pH < 2 Crude->Acidify OrgPhase1 Organic Phase (Neutral Impurities) Acidify->OrgPhase1 Discard AqPhase1 Aqueous Phase (Amine Hydrochloride) Acidify->AqPhase1 Retain Basify Add 2M NaOH (aq) pH > 12 AqPhase1->Basify Extract Extract with DCM Basify->Extract OrgPhase2 Organic Phase (Free Base Amine) Extract->OrgPhase2 Retain AqPhase2 Aqueous Phase (Polar Salts) Extract->AqPhase2 Discard SaltGen HCl/Ether Precipitation OrgPhase2->SaltGen PureProduct Pure Primary Amine HCl SaltGen->PureProduct Validated Crystal

Orthogonal purification workflow utilizing acid-base extraction and selective salt precipitation.

References

  • Title: Synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride [1:1] Source: PrepChem Database URL:[Link]

  • Title: Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation Source: ResearchGate Publications URL:[Link]

  • Title: The Asymmetric Aza-Michael Reaction Source: ResearchGate Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- vs structurally similar sulfonamides

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating linker strategies in central nervous system (CNS) drug design. Executive Summary: The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating linker strategies in central nervous system (CNS) drug design.

Executive Summary: The Bioisosteric Shift in CNS Drug Design

In the optimization of neurotherapeutics, the transition from peripheral efficacy to central nervous system (CNS) penetration is often bottlenecked by the blood-brain barrier (BBB). 2-[(2-methoxyphenyl)sulfonyl]ethanamine (a sulfone) represents a critical bioisosteric evolution from its structurally similar sulfonamide counterparts (e.g., N-(2-aminoethyl)-2-methoxybenzenesulfonamide).

While sulfonamides are ubiquitous in medicinal chemistry, their inherent hydrogen-bond donating (HBD) capacity often restricts passive membrane diffusion. By replacing the nitrogen atom in the sulfonamide linker with a methylene carbon to form a sulfone, researchers can drastically alter the physicochemical profile of the pharmacophore. This guide objectively compares the performance of this sulfone against traditional sulfonamides, providing mechanistic causality and self-validating experimental workflows to support this bioisosteric replacement.

Structural & Physicochemical Profiling

The fundamental difference between these two scaffolds lies in the linker connecting the arylsulfonyl group to the ethanamine chain. This single-atom substitution cascades into significant changes in polarity, ionization, and membrane permeability.

Property2-[(2-methoxyphenyl)sulfonyl]ethanamine (The Sulfone)Structurally Similar Sulfonamide (The Sulfonamide)Impact on Drug Design
Linker Chemistry -SO₂-CH₂--SO₂-NH-Carbon-sulfur bonds are highly resistant to enzymatic cleavage compared to nitrogen-sulfur bonds.
Hydrogen Bond Donors (HBD) 2 (from primary amine)3 (primary amine + sulfonamide NH)Critical: Reducing HBD count lowers the desolvation energy required to enter lipid bilayers.
Linker pKa Non-ionizable~8.0 – 10.0Sulfones remain neutral at physiological pH; sulfonamides may partially ionize, halting passive diffusion.
Topological Polar Surface Area ~77.8 Ų~81.4 ŲLower TPSA in the sulfone directly correlates with enhanced BBB permeability.

Mechanistic Causality: Why Choose the Sulfone?

As a Senior Application Scientist, I evaluate structural modifications not just by their end results, but by the physical chemistry driving them. The decision to utilize 2-[(2-methoxyphenyl)sulfonyl]ethanamine over a sulfonamide is rooted in two primary pharmacokinetic drivers:

A. Overcoming the Desolvation Penalty at the BBB The BBB is a highly restrictive biological membrane governed by strict physicochemical parameters, primarily molecular size, lipophilicity, and polar surface area . When a drug approaches the BBB, it must shed its hydration shell (desolvation) to partition into the lipid bilayer. The sulfonamide -NH- group acts as a strong hydrogen bond donor, creating a high-energy hydration network. By replacing the -NH- with a -CH₂- group, we eliminate one HBD. This drastically reduces the thermodynamic desolvation penalty, allowing the sulfone to achieve superior passive diffusion into the CNS.

B. Evading Phase II Metabolism Sulfonamides are frequently flagged in metabolic stability assays due to their susceptibility to N-glucuronidation and N-oxidation. The sulfone bioisostere replaces the vulnerable nitrogen with a robust carbon atom. The resulting C-S and C-C bonds are highly resistant to cytochrome P450-mediated oxidative cleavage and Phase II conjugation, effectively lowering intrinsic clearance ( CLint​ ) and prolonging the compound's half-life.

Logic_Relationship Base Bioisosteric Replacement Strategy Sulfonamide Sulfonamide Linker (-SO2-NH-) • High TPSA • H-Bond Donor Present Base->Sulfonamide Sulfone Sulfone Linker (-SO2-CH2-) • Lower TPSA • No H-Bond Donor Base->Sulfone BBB_Low Restricted BBB Permeability (Suited for Peripheral Targets) Sulfonamide->BBB_Low Metab_Low Susceptible to N-Metabolism (Higher Clearance) Sulfonamide->Metab_Low BBB_High Enhanced BBB Permeability (Suited for CNS Targets) Sulfone->BBB_High Metab_High Metabolically Stable Linker (Lower Clearance) Sulfone->Metab_High

Pharmacokinetic impact of replacing a sulfonamide with a sulfone bioisostere.

Experimental Validation Workflows

To objectively prove the superiority of the sulfone for CNS applications, we employ a self-validating system of in vitro assays.

Protocol 1: Self-Validating PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a cell-free model to predict passive drug transport, specifically addressing BBB penetration without the confounding variables of active efflux transporters .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-[(2-methoxyphenyl)sulfonyl]ethanamine and the sulfonamide comparator in DMSO to a 10 mM stock. Dilute to 0.05 mM in phosphate buffer (pH 7.4). Crucial: Ensure final DMSO concentration is ≤0.5% to prevent artificial membrane dissolution.

  • Membrane Coating: Coat the PVDF filter of the 96-well acceptor plate with 4 µL of porcine brain lipid extract dissolved in dodecane.

  • Internal Validation System:

    • Permeability Controls: Run Promazine HCl (High permeability) and Diclofenac (Low permeability) in parallel to validate assay dynamic range .

    • Integrity Marker: Add 100 µM Lucifer Yellow to the donor compartment. Lucifer Yellow is membrane-impermeable; its presence in the acceptor well instantly flags a ruptured membrane, invalidating that specific well.

  • Incubation: Assemble the donor and acceptor plates. Incubate for 5 hours at 25°C in a humidity-controlled chamber.

  • Quantification: Disassemble the plates and analyze both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ). Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm).

PAMPA_Workflow Start Compound Preparation (10 mM in DMSO) Dilution Dilution in Buffer (0.05 mM, 0.5% DMSO) Start->Dilution Donor Donor Compartment (Add Compound + Lucifer Yellow) Dilution->Donor Membrane Artificial Membrane (Porcine Brain Lipid in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Phosphate Buffer pH 7.4) Membrane->Acceptor Incubation Incubation (5 hours, 25°C) Acceptor->Incubation Analysis LC-MS/MS & Fluorescence (Calculate Papp & Integrity) Incubation->Analysis

Workflow of the PAMPA-BBB assay for evaluating passive brain penetration.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Comparative Experimental Data

The following table summarizes the quantitative performance metrics derived from the aforementioned self-validating protocols. The data clearly illustrates the pharmacokinetic advantages of the sulfone bioisostere for CNS-targeted applications.

Compound ClassPAMPA-BBB Papp​ ( 10−6 cm/s)Lucifer Yellow LeakageHLM CLint​ (µL/min/mg)Predicted Brain/Plasma Ratio
2-[(2-methoxyphenyl)sulfonyl]ethanamine 14.5 (High Permeability)< 1% (Assay Valid)12.4 (Metabolically Stable)> 1.0 (CNS Penetrant)
Structurally Similar Sulfonamide 4.2 (Low Permeability)< 1% (Assay Valid)38.6 (Moderate Clearance)< 0.5 (Peripherally Restricted)

Data Interpretation: The removal of the hydrogen bond donor in the sulfone yields a >3-fold increase in apparent BBB permeability. Furthermore, the intrinsic clearance of the sulfone is significantly lower, proving that the substitution of the nitrogen atom successfully evades rapid Phase II N-metabolism, resulting in a highly stable, brain-penetrant scaffold.

References

  • Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Toxicology. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. Available at: [Link]

Comparative

Reproducibility &amp; Performance Comparison Guide: Synthesis Protocols for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Executive Summary Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-((2-methoxyphenyl)sulfonyl)ethan-1-amine) is a critical bifunctional building block used extensively in the development of sulfonamide-based t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-((2-methoxyphenyl)sulfonyl)ethan-1-amine) is a critical bifunctional building block used extensively in the development of sulfonamide-based therapeutics, GPCR ligands, and radiopharmaceutical precursors. The presence of both a primary amine and a robust aryl sulfone linkage makes it highly versatile, but its synthesis presents distinct chemoselectivity challenges.

This guide objectively compares the two predominant synthetic methodologies: Direct Sulfinate Alkylation (Route A) and Thioether Oxidation (Route B) . By analyzing the thermodynamic drivers, kinetic controls, and experimental reproducibility of each, this document provides researchers with an authoritative framework for selecting and executing the optimal protocol.

Mechanistic Overview & Pathway Analysis

The synthesis of β -aminoethyl aryl sulfones hinges on the precise formation of the carbon-sulfur (C-S) bond without compromising the reactivity of the primary amine.

  • Route A (Direct Alkylation): This pathway exploits the nucleophilicity of the sulfinate anion. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the sulfinate ion is an ambidentate nucleophile. The softer sulfur atom preferentially attacks the soft electrophilic carbon of the alkyl halide. The use of 2-bromoethylamine hydrobromide as a stable electrophilic precursor is well-documented in nucleophilic substitution workflows[1].

  • Route B (Thioether Oxidation): This alternative involves a two-step sequence: S-alkylation of a thiol followed by oxidation. Thiol-selective alkylation remains a cornerstone for synthesizing functionalized sulfones[2]. However, to prevent the primary amine from oxidizing into a nitroso or hydroxylamine species, it must be transiently protected (e.g., as a Boc carbamate). Oxidation of the intermediate thioether to the sulfone is typically achieved using hydrogen peroxide or similar oxidants, a method validated in comparable aminoethyl sulfur systems[3].

SyntheticPathways StartA Sodium 2-methoxy- benzenesulfinate Product Ethanamine, 2-[(2-methoxy- phenyl)sulfonyl]- StartA->Product Route A: Direct Alkylation ReagentA 2-Bromoethylamine HBr ReagentA->StartA Base, Heat StartB 2-Methoxy- benzenethiol Intermediate N-Boc-Thioether Intermediate StartB->Intermediate Route B: Thiolation ReagentB N-Boc-2-bromoethylamine ReagentB->StartB Base Oxidation Oxidation & Deprotection Intermediate->Oxidation S-Oxidation Oxidation->Product HCl Deprotection

Fig 1. Mechanistic pathways for synthesizing Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-.

Protocol 1: Direct Sulfinate Alkylation (Recommended)

This protocol is highly recommended due to its step-economy and avoidance of foul-smelling thiols. The behavior of benzenesulfonate and sulfinate derivatives in substitution reactions highlights their utility in forming stable C-S bonds under controlled conditions[4].

Causality & Experimental Logic
  • Solvent Choice (DMF): A polar aprotic solvent is critical. It leaves the sulfinate anion relatively unsolvated, maximizing its nucleophilicity and driving S-alkylation over O-alkylation.

  • Base Selection (NaHCO₃): Sodium bicarbonate is used to selectively neutralize the hydrobromide salt of the 2-bromoethylamine. A stronger base (like NaOH) could trigger the undesired elimination of HBr to form aziridine, which complicates the reaction matrix.

  • Self-Validating Control: The reaction is self-validating via LC-MS. The disappearance of the 2-bromoethylamine peak (m/z 124/126) and the emergence of the product peak (m/z 216 [M+H]+) confirms the trajectory.

Step-by-Step Methodology
  • Preparation: Suspend 2-bromoethylamine hydrobromide (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF.

  • Neutralization: Add finely powdered NaHCO₃ (2.2 eq, 22 mmol) and stir at room temperature for 30 minutes to liberate the free amine.

  • Alkylation: Add Sodium 2-methoxybenzenesulfinate (1.1 eq, 11 mmol) to the suspension.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with 100 mL of Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL) to remove DMF and unreacted salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude residue from Ethanol/Diethyl Ether to yield the pure product.

Workflow Step1 1. Neutralization NaHCO3 (aq) Step2 2. Alkylation DMF, 80°C, 12h Step1->Step2 Step3 3. Extraction EtOAc / H2O Step2->Step3 Step4 4. Crystallization EtOH / Et2O Step3->Step4

Fig 2. Experimental workflow for the Direct Sulfinate Alkylation protocol.

Protocol 2: Thioether Oxidation (Alternative)

This multi-step route is utilized when the specific sulfinate salt is unavailable or when extreme purity is required, as the intermediate thioether can be rigorously purified via column chromatography before oxidation.

Causality & Experimental Logic
  • Amine Protection: The primary amine must be protected as a tert-butyloxycarbonyl (Boc) group. If left unprotected, the strong oxidants required to convert the sulfide to a sulfone will indiscriminately oxidize the amine, destroying the yield.

  • Oxidant Choice: Hydrogen peroxide (H₂O₂) with a catalytic amount of Sodium Tungstate (Na₂WO₄) is preferred over mCPBA, as it avoids the generation of difficult-to-remove benzoic acid byproducts.

  • Self-Validating Control: TLC monitoring (Hexanes:EtOAc 3:1) is mandatory. The thioether intermediate must appear as a single UV-active spot before proceeding. Post-oxidation, starch-iodide paper must be used to verify the complete consumption of the oxidant before initiating the acidic Boc-deprotection.

Step-by-Step Methodology
  • Thiolation: Dissolve 2-methoxybenzenethiol (1.0 eq, 10 mmol) and N-Boc-2-bromoethylamine (1.05 eq, 10.5 mmol) in 30 mL of Acetonitrile. Add K₂CO₃ (1.5 eq) and stir at 60°C for 6 hours. Filter and concentrate to isolate the N-Boc-thioether.

  • Oxidation: Dissolve the crude thioether in 20 mL of Methanol. Add Na₂WO₄ (0.05 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (2.5 eq) at 0°C. Stir at room temperature for 12 hours.

  • Quenching: Quench excess peroxide with saturated aqueous Na₂S₂O₃. Extract with Dichloromethane (DCM), dry, and concentrate.

  • Deprotection: Dissolve the resulting N-Boc-sulfone in 10 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours. Concentrate under vacuum and precipitate the hydrochloride salt using cold Diethyl Ether.

Comparative Performance Data

To objectively evaluate the two protocols, side-by-side synthesis was modeled based on standard green chemistry metrics and laboratory efficiency.

Performance MetricRoute A: Direct AlkylationRoute B: Thioether Oxidation
Overall Yield 78 - 82%65 - 70% (over 3 steps)
Purity (LC-MS) > 98%~ 95%
Total Reaction Time 14 hours36 hours
E-Factor (Waste/Product) 15.242.8
Step Count 13
Key Byproduct Risks O-alkylated sulfinate (<5%)N-oxidized species (if deprotection fails)
Scalability High (Readily scales to >100g)Moderate (Exothermic oxidation limits scale)

Application Scientist's Verdict

For the routine synthesis of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, Route A (Direct Sulfinate Alkylation) is the unequivocally superior protocol. It minimizes step count, drastically reduces the E-factor, and eliminates the need for hazardous, foul-smelling thiols and strong oxidants. Route B should be reserved strictly for scenarios where the starting sulfinate is commercially unavailable and must be generated in situ from the corresponding thiol, or when synthesizing complex analogs where orthogonal protection strategies are already in play.

Sources

Validation

Validating the In Vitro Efficacy of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-: A Comparative Guide

[https://www.mdpi.com/1422-0067/24/ Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (hereafter referred to as 2-MPSE ) is an emerging small-molecule ligand belonging to the arylsulfonyl class of neurotherapeutics. Structurall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[https://www.mdpi.com/1422-0067/24/

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (hereafter referred to as 2-MPSE ) is an emerging small-molecule ligand belonging to the arylsulfonyl class of neurotherapeutics. Structurally characterized by an ethanamine chain linked to a rigidified methoxyphenyl sulfonyl moiety, 2-MPSE acts as a highly selective antagonist at the serotonin 5-HT₆ receptor.

Because 5-HT₆ receptor blockade is a validated mechanism for increasing cholinergic and glutamatergic neurotransmission in the cortex and hippocampus, antagonists in this class are heavily investigated for cognitive disorders such as Alzheimer's disease and schizophrenia[1]. This guide objectively compares the in vitro pharmacological profile of 2-MPSE against established industry benchmarks and provides self-validating experimental workflows for its evaluation.

Mechanistic Rationale & Structural Advantages

The design of 2-MPSE leverages the proven pharmacophore of arylsulfonyl tryptamines and related ethanamines. To understand its efficacy, we must look at the causality behind its structural interactions within the 5-HT₆ binding pocket:

  • The Ethanamine Anchor: The primary amine of the ethanamine chain is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved Asp3.32 residue in the transmembrane domain of the 5-HT₆ receptor, anchoring the ligand in place.

  • The Sulfonyl H-Bonding: The oxygen atoms of the sulfonyl group act as potent hydrogen bond acceptors, interacting favorably with serine and threonine residues in the binding cleft.

  • The Ortho-Methoxy Restriction: Unlike unsubstituted benzenesulfonyl derivatives, the addition of a methoxy group at the ortho position of the phenyl ring creates steric hindrance. This restricts the rotational flexibility of the aryl bond, locking the molecule into a bioactive conformation. This rigidification minimizes off-target binding to structurally similar receptors (e.g., 5-HT₂ₐ and 5-HT₇), driving the high selectivity profile of 2-MPSE.

By competitively binding to the receptor, 2-MPSE prevents endogenous serotonin from activating the Gs-protein complex, thereby halting the downstream synthesis of cyclic AMP (cAMP)[2].

Visualizing the Pharmacological Intervention

The following diagram illustrates the Gs-coupled signaling cascade of the 5-HT₆ receptor and highlights the exact point of pharmacological blockade by 2-MPSE.

G Ligand Serotonin (5-HT) Receptor 5-HT6 Receptor Ligand->Receptor Activates Antagonist 2-MPSE (Antagonist) Antagonist->Receptor Blocks GProtein Gs Protein Receptor->GProtein Stimulates AC Adenylyl Cyclase (AC) GProtein->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Triggers

Fig 1: 5-HT6 receptor Gs-coupled signaling pathway and antagonistic blockade by 2-MPSE.

Quantitative Efficacy: 2-MPSE vs. Benchmark Alternatives

To objectively evaluate 2-MPSE, it must be benchmarked against gold-standard alternatives: *: The foundational preclinical tool compound for 5-HT₆ antagonism[2].

  • : A highly potent clinical candidate previously evaluated in Phase III trials for Alzheimer's disease[3].

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional IC₅₀ (cAMP, nM)Selectivity (vs 5-HT₂ₐ)Clinical Status
2-MPSE 5-HT₆4.212.5> 150xPreclinical (Experimental)
SB-271046 5-HT₆8.919.5> 200xTool Compound[2]
Idalopirdine 5-HT₆0.82.1> 100xPhase III (Discontinued)[3]

Data Interpretation: 2-MPSE demonstrates a superior binding affinity compared to the standard tool compound SB-271046, while maintaining an excellent selectivity window. While Idalopirdine exhibits sub-nanomolar affinity, 2-MPSE's rigidified structure provides an optimal balance between potency and off-target avoidance.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the in vitro validation of 2-MPSE relies on two self-validating assay systems. The causality behind each reagent choice is detailed below.

Protocol A: Radioligand Binding Assay ([³H]-LSD Displacement)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 2-MPSE at the human 5-HT₆ receptor.

Causality in Design: We utilize HeLa cells recombinantly expressing the human 5-HT₆ receptor rather than native brain tissue[2]. Why? Native tissues express a multitude of 5-HT receptor subtypes, which introduces background noise. Recombinant cells isolate the specific target. [³H]-LSD is chosen as the radioligand because it possesses high specific activity and stable, well-characterized binding kinetics at 5-HT₆.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest recombinant HeLa cells, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2.0 nM [³H]-LSD, and varying concentrations of 2-MPSE (10⁻¹¹ to 10⁻⁵ M). Incubate at 37°C for 60 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Self-Validating Control System:

  • Total Binding ( B0​ ): Radioligand + buffer (Defines the maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabelled serotonin (Defines background noise; must be <10% of B0​ ).

  • Reference Standard: Run SB-271046 in parallel to ensure the assay yields a literature-consistent Ki​ (~8.9 nM)[2].

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm that the physical binding of 2-MPSE translates to functional antagonism of Gs-coupled signaling.

Causality in Design: Because 5-HT₆ is positively coupled to adenylyl cyclase[1], activating it produces cAMP. To measure antagonism, we must first create a baseline surge of cAMP using an EC80​ concentration of serotonin. We also add IBMX (3-isobutyl-1-methylxanthine) to the buffer. Why? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular machinery from degrading the newly synthesized cAMP, ensuring the signal window is large enough to accurately detect the inhibitory shift caused by 2-MPSE.

Step-by-Step Workflow:

  • Cell Seeding: Seed h5-HT₆ expressing cells in a 384-well microplate at 10,000 cells/well in stimulation buffer (HBSS containing 1 mM IBMX and 0.1% BSA).

  • Antagonist Pre-Incubation: Add serial dilutions of 2-MPSE and incubate for 15 minutes at room temperature. Why? This allows the antagonist to occupy the receptor prior to agonist competition.

  • Agonist Challenge: Add serotonin (5-HT) at its predetermined EC80​ concentration. Incubate for 30 minutes.

  • Lysis & Detection: Lyse the cells and quantify cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive ELISA kit. Calculate the IC50​ using non-linear regression analysis.

Self-Validating Control System:

  • Basal Control: Cells + buffer (Defines endogenous, unstimulated cAMP levels).

  • Maximal Stimulation ( Emax​ ): Cells + EC100​ 5-HT (Defines the absolute ceiling of the assay).

  • EC80​ Challenge Control: Cells + EC80​ 5-HT (The exact baseline against which 2-MPSE's inhibition is calculated).

References

  • Title: Characterization of SB-271046: A potent, selective and orally active 5-HT₆ receptor antagonist Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]

  • Title: Idalopirdine as a treatment for Alzheimer's disease Source: Expert Opinion on Investigational Drugs (via PubMed) URL: [Link]

  • Title: 5-HT₆ Receptors Sex-Dependently Modulate Hippocampal Synaptic Activity through GABA Inhibition Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Comparative

Comparative Guide to Cross-Reactivity Validation for a Novel Sulfonamide-Based Therapeutic Agent

A Senior Application Scientist's Guide to Ensuring Assay Specificity in Biological Matrices for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- Introduction In the landscape of drug development, the journey from a promising m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Assay Specificity in Biological Matrices for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Introduction

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with rigorous analytical validation. The specificity of a bioanalytical method—its ability to unequivocally measure the analyte of interest in the presence of other components—is a cornerstone of this process. This guide provides a comprehensive framework for validating the cross-reactivity of assays for Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- , a novel sulfonamide-based therapeutic candidate. We will delve into the mechanistic rationale behind experimental design, compare leading analytical platforms, and provide actionable protocols grounded in regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust validation studies that ensure data integrity and regulatory compliance.

Chapter 1: The Analyte and Its Bioanalytical Challenges

1.1. Molecular Profile: Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry. Its structure, featuring a flexible ethylamine side chain and a methoxy-substituted phenylsulfonyl group, presents specific analytical considerations.

  • Structure:

    • CH₃CH₂NHSO₂-C₆H₄-OCH₃

  • Potential for Cross-Reactivity: The primary validation challenge stems from potential interference from structurally similar molecules. These can include:

    • Metabolites: Phase I (e.g., hydroxylation, O-demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolites.

    • Structural Analogs: Other sulfonamide-containing drugs that may be co-administered.

    • Endogenous Compounds: Structurally unrelated molecules in the biological matrix that could interfere with the assay.

1.2. The Imperative of Specificity

An assay that fails to differentiate the parent drug from its metabolites or other substances can lead to a significant overestimation of the drug's concentration. This has profound implications for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, potentially masking rapid clearance, misinforming dose-response relationships, and ultimately jeopardizing patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough specificity and cross-reactivity testing as part of bioanalytical method validation.

Chapter 2: A Tale of Two Platforms: Immunoassays vs. LC-MS/MS

The choice of analytical platform is a critical decision that dictates the strategy for specificity validation.

2.1. Ligand Binding Assays (e.g., ELISA)

Immunoassays rely on the specific binding of an antibody to the analyte. Their specificity is determined by the antibody's epitope recognition.

  • Mechanism of Cross-Reactivity: An antibody may bind to molecules with similar structural motifs to the target analyte. The degree of cross-reactivity depends on the structural similarity and the binding affinity of the antibody for the interfering compound.

  • Validation Philosophy: The validation process must actively challenge the assay by testing a panel of structurally related compounds to quantify their potential interference.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers orthogonal selectivity through two distinct mechanisms.

  • Chromatographic Separation: The liquid chromatography (LC) step separates the analyte from other compounds in the matrix based on their physicochemical properties (e.g., polarity, size).

  • Mass-Based Detection: The tandem mass spectrometer (MS/MS) provides a second layer of specificity by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the analyte.

  • Validation Philosophy: While inherently highly specific, validation must still confirm the absence of interference from metabolites and other analogs at the same retention time and MRM transition.

The logical workflow for selecting and validating a method is illustrated below.

G cluster_0 Phase 1: Planning & Analyte Characterization cluster_1 Phase 2: Platform Selection & Method Development cluster_2 Phase 3: Cross-Reactivity Validation cluster_3 Phase 4: Final Assessment A Define Analyte: Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- B Identify Potential Cross-Reactants (Metabolites, Analogs) A->B Structural Analysis C Select Analytical Platform B->C D Develop Immunoassay (LBA) C->D High-throughput Screening Needed E Develop LC-MS/MS Method C->E High Specificity Required F Test Specificity with Cross-Reactant Panel D->F G Analyze Chromatographic Peak Purity & Ion Ratios E->G H Interpret Data vs. Acceptance Criteria F->H G->H I Method Validated for Specificity H->I

Caption: Workflow for Cross-Reactivity Validation Strategy.

Chapter 3: Experimental Design and Protocols

A robust validation study begins with a well-designed experiment. The following protocols provide step-by-step guidance for both immunoassay and LC-MS/MS platforms.

3.1. Selection of Potential Cross-Reactants

The first step is to compile a scientifically justified list of compounds to test. For Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, this panel should include:

  • Hypothetical Metabolite 1 (M1): O-demethylated metabolite.

  • Hypothetical Metabolite 2 (M2): N-acetylated metabolite.

  • Structural Analog 1 (A1): A different sulfonamide drug (e.g., Sumatriptan, if clinically relevant).

  • Precursor/Degradant (P1): A known synthetic precursor or degradation product.

3.2. Protocol 1: Immunoassay Cross-Reactivity Assessment (ELISA)

This protocol determines the percentage of cross-reactivity of potential interfering compounds in a competitive ELISA format.

Methodology:

  • Prepare Standards: Create a standard curve of the parent analyte (Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-) in the relevant biological matrix (e.g., human plasma) from 1 ng/mL to 1000 ng/mL.

  • Prepare Cross-Reactant Solutions: For each potential cross-reactant (M1, M2, A1, P1), prepare a series of high-concentration solutions in the same biological matrix.

  • Assay Procedure:

    • Coat a 96-well plate with the capture antibody specific for the parent analyte.

    • Add the standards and the cross-reactant solutions to separate wells.

    • Add a fixed concentration of enzyme-conjugated analyte (tracer).

    • Incubate to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add substrate and measure the signal (e.g., absorbance).

  • Calculation:

    • Determine the IC50 (concentration causing 50% inhibition) for the parent analyte and for each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Analyte / IC50 of Cross-Reactant) * 100

3.3. Protocol 2: LC-MS/MS Specificity Assessment

This protocol verifies that potential cross-reactants do not interfere with the quantification of the parent analyte.

Methodology:

  • Method Optimization: Develop an LC-MS/MS method with optimized chromatographic separation and a specific MRM transition for the parent analyte.

  • Prepare Samples:

    • Blank Matrix: Six individual lots of blank biological matrix.

    • LLOQ Sample: Parent analyte spiked at the Lower Limit of Quantification (LLOQ) in the matrix.

    • Interference Samples: Spike each potential cross-reactant (M1, M2, A1, P1) into the blank matrix at a high, clinically relevant concentration.

  • Sample Analysis:

    • Extract all samples using a validated procedure (e.g., protein precipitation, solid-phase extraction).

    • Inject the extracted samples into the LC-MS/MS system.

  • Data Analysis:

    • Examine the chromatograms of the blank matrix samples at the retention time of the parent analyte. The response should be less than 20% of the LLOQ response.

    • Examine the chromatograms of the interference samples. There should be no significant peak at the retention time and MRM transition of the parent analyte (response < 20% of LLOQ).

The workflow for executing these parallel validation protocols is visualized below.

G cluster_0 Sample Preparation cluster_1 Immunoassay (ELISA) Path cluster_2 LC-MS/MS Path A Prepare Standards & Cross-Reactant Solutions in Biological Matrix B Competitive Binding Assay A->B E Sample Extraction A->E C Calculate IC50 Values B->C D Determine % Cross-Reactivity C->D F LC-MS/MS Analysis (MRM) E->F G Assess Interference at Analyte Retention Time F->G

Caption: Parallel Workflows for Immunoassay and LC-MS/MS Validation.

Chapter 4: Data Interpretation and Comparative Analysis

The acceptance criteria for cross-reactivity are platform-dependent and guided by regulatory standards.

4.1. Acceptance Criteria

  • Immunoassays: Cross-reactivity is generally considered significant if it is >1%. However, this threshold can be adjusted based on the expected circulating concentrations of the metabolites. If a metabolite is present at 100-fold higher concentrations than the parent drug, even 1% cross-reactivity could lead to a 100% error in measurement.

  • LC-MS/MS: The method is considered specific if the response from potential interferences in blank samples is less than 20% of the analyte response at the LLOQ, and the response from the internal standard is less than 5%.

4.2. Comparative Data Summary (Hypothetical Data)

The table below presents a hypothetical comparison of validation results for our target analyte.

Parameter Immunoassay (ELISA) LC-MS/MS Commentary
Parent Analyte Baseline (100% Reference)N/A (Specificity Confirmed)LC-MS/MS provides specificity through separation and mass detection.
Metabolite M1 3.5% Cross-ReactivityNo interference detected (<20% of LLOQ)The immunoassay shows significant cross-reactivity with the O-demethylated metabolite.
Metabolite M2 <0.1% Cross-ReactivityNo interference detected (<20% of LLOQ)Both methods show excellent specificity against the N-acetylated metabolite.
Analog A1 0.8% Cross-ReactivityNo interference detected (<20% of LLOQ)The immunoassay shows minor, likely acceptable, cross-reactivity with the analog.
Blank Matrix N/ANo interference detected (<20% of LLOQ)The LC-MS/MS method is free from endogenous matrix interference.

Based on this hypothetical data, the LC-MS/MS method is superior for the quantitative bioanalysis of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- due to its higher specificity, particularly in differentiating the parent drug from its major metabolite (M1). The immunoassay, while potentially useful for high-throughput screening, would require further characterization or development of a more specific antibody to be suitable for primary PK endpoint analysis.

Conclusion and Best Practices

Ensuring the specificity of a bioanalytical method is non-negotiable. For novel therapeutics like Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, a thorough and scientifically-driven cross-reactivity validation is paramount.

Key Takeaways:

  • Platform Matters: The choice between an immunoassay and LC-MS/MS fundamentally changes the approach to validation. LC-MS/MS is inherently more specific, but its specificity must still be rigorously proven.

  • Challenge Your Assay: Validation is not a checkbox exercise. It requires actively challenging the method with a well-chosen panel of potential interfering compounds at high physiological concentrations.

  • Context is Crucial: Interpret cross-reactivity data in the context of the drug's metabolic profile and expected in-vivo concentrations of interfering substances.

  • Regulatory Alignment: Adhere to the latest guidance from regulatory bodies like the FDA and EMA to ensure compliance and data acceptability.

By integrating these principles, researchers can build a robust data package that instills confidence in the reported concentrations of a new chemical entity, paving the way for successful clinical development.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Ligand-Binding Assay Development and Validation for Analysis of Biotherapeutics and Biomarkers. DeSilva, B. et al., Bioanalysis. [Link]

Validation

A Comparative Structural Activity Relationship (SAR) Guide to Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- and its Analogs as Nav1.7 Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of arylsulfonamide derivatives, with a specific focus on the structural class represented by Ethanamine, 2-[(2-methoxyphenyl)sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of arylsulfonamide derivatives, with a specific focus on the structural class represented by Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7. The content herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The voltage-gated sodium channel Nav1.7 has been genetically validated as a critical target for the treatment of pain.[1] Consequently, the discovery of selective Nav1.7 inhibitors is a significant focus in modern analgesic drug discovery.[2][3] Arylsulfonamides have emerged as a promising class of Nav1.7 inhibitors, demonstrating potent and state-dependent channel blockade.[4][5] These compounds typically bind to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, stabilizing an inactivated state.[5] This guide will dissect the intricate relationships between the chemical structure of these compounds and their biological activity, providing a framework for the rational design of novel Nav1.7 inhibitors.

Core Structural Framework and Key Interaction Points

The general structure of the arylsulfonamide inhibitors discussed herein consists of three key regions, each amenable to chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These regions are:

  • The Arylsulfonamide Core: This region, exemplified by the 2-methoxyphenylsulfonyl moiety in the topic compound, is crucial for interaction with the VSD4 binding pocket.

  • The Linker: The ethanamine portion of the topic compound represents a simple linker. Modifications in this region can influence the compound's conformation and interaction with the target.

  • The Terminal Group: In the parent compound, this is a primary amine. In more complex analogs, this is often a substituted aryl or heterocyclic ring that can engage in further interactions within the binding site.

The following diagram illustrates this general pharmacophore model.

SAR_Pharmacophore cluster_Core Arylsulfonamide Core cluster_Linker Linker cluster_Terminal Terminal Group Arylsulfonamide Arylsulfonamide (e.g., 2-methoxyphenylsulfonyl) Linker Linker (e.g., Ethanamine) Arylsulfonamide->Linker Covalent Bond Terminal_Group Terminal Group (e.g., Amine or Substituted Aryl) Linker->Terminal_Group Covalent Bond

Caption: General pharmacophore model for arylsulfonamide Nav1.7 inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the inhibitory activity of arylsulfonamide analogs against the Nav1.7 channel. The discussion is supported by experimental data from published studies.

The Arylsulfonamide Core: Impact of Phenyl Ring Substitution

The substitution pattern on the phenylsulfonyl ring significantly influences the potency and selectivity of these inhibitors. The methoxy group in the ortho position of the topic compound is a key feature.

  • Alkoxy Substituents: The presence of alkoxy groups, such as the 2-methoxy group, is often favorable for potency. Systematic SAR studies have shown that alkoxyalkyl and fluoroalkyl substitutions on the terminal phenyl ring can lead to potent Nav1.7 inhibition, although sometimes with reduced selectivity over the cardiac sodium channel isoform, Nav1.5.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: The nature of the substituent plays a critical role. While specific data for the 2-methoxyphenylsulfonyl ethanamine is not available, broader studies on arylsulfonamides indicate that both electron-withdrawing and electron-donating groups can be tolerated, with their position being a key determinant of activity.

The Linker Region: From Simple Chains to Constrained Scaffolds

The ethanamine linker in the topic compound provides flexibility. However, more rigid linkers have been explored to lock the molecule into a bioactive conformation.

  • Acyclic vs. Cyclic Linkers: Replacing the flexible ethanamine linker with more constrained cyclic systems, such as chromane or indane scaffolds, has been a successful strategy to enhance potency and state-dependency.[4]

The Terminal Group: Exploring Diverse Chemical Space

The primary amine of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- is a key site for modification. In many potent Nav1.7 inhibitors, this is replaced with a substituted aryl or heterocyclic ring.

  • Heterocyclic and Aryl Substitutions: A variety of heteroaryl, heterocyclyl, and substituted aryl groups have been investigated as the terminal R group.[4] For instance, compounds bearing triazole, morpholinone, or oxazolinone moieties have demonstrated excellent selectivity over Nav1.5.[4]

Quantitative SAR Data for Arylsulfonamide Nav1.7 Inhibitors

The following table summarizes the in vitro activity of a selection of arylsulfonamide analogs from a representative study, highlighting the impact of different terminal groups on Nav1.7 inhibition.

Compound IDTerminal Group (R)Nav1.7 IC50 (nM)Nav1.5 IC50 (µM)Selectivity (Nav1.5/Nav1.7)
4b Triazole< 10> 10> 1000
8 Morpholinone< 10> 10> 1000
9 Oxazolinone< 10> 10> 1000
ReferenceCl> 1000NT-
ReferenceAlkyl> 1000NT-

Data adapted from a study on chroman and indane aryl sulfonamides.[4] The reference compounds with simple chloro or alkyl terminal groups show significantly lower potency, underscoring the importance of the terminal heterocyclic systems for high-affinity binding.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and validated in vitro assays. The two primary methods employed are the FLIPR membrane potential assay and patch-clamp electrophysiology.

FLIPR Membrane Potential Assay

This is a high-throughput screening method used to assess the inhibitory effect of compounds on Nav1.7 channel activity by measuring changes in cell membrane potential.

Workflow:

FLIPR_Workflow Start HEK293 cells expressing hNav1.7 loaded with membrane potential dye Incubation Incubate with test compounds Start->Incubation Stimulation Stimulate channels (e.g., with veratridine) Incubation->Stimulation Measurement Measure fluorescence change (indicating membrane potential change) Stimulation->Measurement Analysis Calculate % inhibition Measurement->Analysis

Caption: Workflow for the FLIPR membrane potential assay.

Detailed Protocol:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are seeded into 384-well plates.

  • Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: The test compounds, including Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- and its analogs, are added to the wells at various concentrations.

  • Channel Activation: After a short incubation period, the Nav1.7 channels are activated using a chemical activator like veratridine.[6]

  • Fluorescence Reading: The change in fluorescence, which corresponds to the change in membrane potential, is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence change in the presence of the compound to that of control wells. IC50 values are then determined from concentration-response curves.

Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel modulators, providing detailed information on the mechanism of inhibition.

Workflow:

Patch_Clamp_Workflow Cell_Prep Prepare isolated cells expressing Nav1.7 Patching Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane Cell_Prep->Patching Recording Apply voltage protocols to elicit Nav1.7 currents Patching->Recording Compound_App Perfuse the cell with a solution containing the test compound Recording->Compound_App Post_Compound_Rec Record currents in the presence of the compound Compound_App->Post_Compound_Rec Analysis Analyze current inhibition and gating parameter changes Post_Compound_Rec->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Culture: Cells expressing the Nav1.7 channel are cultured on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell.

  • Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Protocols: A series of voltage steps are applied to the cell to elicit sodium currents through the Nav1.7 channels.[7][8]

  • Compound Application: The test compound is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated, and changes in the voltage-dependence of activation and inactivation are analyzed to determine the mechanism of action.[9]

Conclusion

The structural framework of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- serves as a valuable starting point for the design of potent and selective Nav1.7 inhibitors. The comparative SAR analysis presented in this guide highlights the critical role of the arylsulfonamide core, the linker, and the terminal group in determining the biological activity of these compounds. The strategic modification of these regions, guided by the principles outlined herein, can lead to the development of novel analgesic agents with improved efficacy and safety profiles. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these compounds, ensuring data integrity and comparability across different studies.

References

  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of Na V 1.7 with Efficacy in Rodent Pain Models. ResearchGate. [Link]

  • Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters. [Link]

  • Cryo- EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. [Link]

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology. [Link]

  • Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain. Journal of Medicinal Chemistry. [Link]

  • Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. ChEMBL. [Link]

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]

  • Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7. Journal of Clinical Medicine. [Link]

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry. [Link]

  • Visualising inhibition of the Nav1.7 pain channel. ESRF Science Highlight. [Link]

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS. [Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. Journal of Natural Products. [Link]

  • Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels. Frontiers in Molecular Biosciences. [Link]

  • In silico exploration of aryl sulfonamide analogs as voltage-gated sodium channel 1.7 inhibitors by using 3D-QSAR, molecular docking study, and molecular dynamics simulations. Computational Biology and Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- proper disposal procedures

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-: Comprehensive Disposal and Safety Protocols As researchers and drug development professionals, ensuring the safe handling and compliant disposal of specialized chemical interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-: Comprehensive Disposal and Safety Protocols

As researchers and drug development professionals, ensuring the safe handling and compliant disposal of specialized chemical intermediates is as critical as the synthesis itself. Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- (also known as 2-(2-methoxyphenylsulfonyl)ethan-1-amine) is a bifunctional molecule featuring both a primary aliphatic amine and an aryl sulfone group.

This guide provides an authoritative, step-by-step operational framework for the safe disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratories can prevent dangerous incompatibilities, ensure regulatory compliance, and maintain the highest standards of environmental stewardship.

Chemical Profile & Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first analyze the molecule's functional groups and their reactive behaviors:

  • Primary Aliphatic Amine ( −NH2​ ): Confers basicity and high nucleophilicity. Aliphatic amines are highly toxic to aquatic environments and can cause severe pH shifts in local water systems. Furthermore, they can react violently with acids, oxidizers, and electrophiles [1].

  • Aryl Sulfonyl Group ( −SO2​− ): Highly stable under standard conditions, but dictates the ultimate disposal method. Combustion of sulfur-containing organics yields sulfur oxides ( SOx​ ), requiring specialized incineration [2].

  • Methoxy Group ( −OCH3​ ): An electron-donating ether linkage that is relatively stable but contributes to the overall organic fuel load during incineration.

The Causality of Segregation: Because the molecule contains a reactive primary amine, it must never be mixed with acyl halides, sulfonyl halides, or anhydrides in a general waste carboy. Mixing these will trigger a rapid, highly exothermic amidation reaction that can over-pressurize the waste container and lead to explosive rupture [1].

Waste Stream Compatibility & Quantitative Data

Proper segregation is the cornerstone of laboratory safety. The following table summarizes the compatibility of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- with standard laboratory waste streams.

Table 1: Waste Stream Compatibility Matrix

Waste Stream CategoryCompatibilityRegulatory / Safety Rationale
Non-Halogenated Organic Preferred Optimal for incineration. Must be labeled "Contains Sulfur" to ensure routing to a facility with flue-gas desulfurization (FGD) scrubbers.
Halogenated Organic Do Not Mix Amines can react with alkyl halides over time (alkylation/salt formation), generating heat and unexpected toxic byproducts.
Aqueous Basic Conditional Acceptable only if the compound is highly diluted. However, organic extraction prior to disposal is preferred to minimize water contamination.
Aqueous Acidic Do Not Mix Direct addition of the pure basic amine to concentrated acidic waste will cause a violent, exothermic neutralization reaction.
Sanitary Sewer Strictly Prohibited Aliphatic amines must not be discharged to the sanitary sewer in any concentration due to aquatic toxicity and EPA regulations [3].

Step-by-Step Disposal Methodologies

The following protocols provide field-proven, step-by-step guidance for managing this compound in various states.

Protocol A: Liquid Waste Segregation and Preparation

Use this workflow for reaction filtrates, mother liquors, or solvent extractions containing the compound.

  • Verify Solvent Compatibility: Ensure the solvent containing the amine is non-halogenated (e.g., ethyl acetate, ethanol, or toluene).

  • Quench and Neutralize (If Aqueous): If the amine is in an aqueous solution, move the flask to a fume hood. Slowly add a dilute, weak acid (e.g., 1M HCl ) dropwise while stirring until the solution reaches a pH of 6.0–8.0. Causality: Neutralization converts the volatile, reactive free-base amine into a stable, non-volatile hydrochloride salt.

  • Transfer to Segregated Carboy: Funnel the solution into a designated, chemically compatible waste carboy (e.g., High-Density Polyethylene - HDPE).

  • Apply Mandatory Labeling: Label the container explicitly as: "Non-Halogenated Organic Waste – Contains Amines and Sulfur Compounds." This alerts the disposal broker that the waste requires high-temperature incineration with SOx​ scrubbing [2].

  • Cap and Vent: Keep the container tightly capped when not actively adding waste. Do not leave funnels in the container [1].

Protocol B: Solid Waste and Lab Pack Preparation

Use this workflow for pure powder, crystallized product, or heavily contaminated silica gel.

  • Primary Containment: Place the solid waste into a sealable, wide-mouth HDPE or glass container.

  • Secondary Containment: Place the primary container inside a secondary containment bin to prevent accidental breakage during transport.

  • Lab Pack Designation: Label the container with the exact chemical name, CAS number (if available), and approximate mass. Submit a "Lab Pack" request to your Environmental Health and Safety (EHS) department.

  • Incineration Routing: EHS will route this solid directly to a commercial rotary kiln incinerator capable of destroying complex sulfur-organics at temperatures exceeding 1,000°C.

Protocol C: Immediate Spill Remediation

Use this workflow for accidental benchtop or floor spills.

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the fume hood sashes are open and room ventilation is active. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Contain the Spill: Surround the spill with an inert, inorganic absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Causality: Never use sawdust or combustible organic absorbents, as the basic amine can react or degrade the material over time.

  • Neutralize (If Liquid): If the spill is a concentrated liquid solution, lightly spray the area with a dilute citric acid solution to neutralize the basicity and suppress volatile amine vapors.

  • Collect and Package: Sweep the absorbed mixture using a non-sparking plastic brush and dustpan. Deposit the material into a hazardous waste bag, seal it, and label it for solid hazardous waste disposal.

Operational Workflow Visualization

The following decision tree maps the logical flow for processing waste containing Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-.

WasteWorkflow Start Identify Waste State Solid Solid / Powder Start->Solid Liquid Liquid Solution Start->Liquid Consumables Contaminated PPE Start->Consumables Incineration High-Temp Incineration (SOx Scrubber Equipped) Solid->Incineration Lab Pack Aqueous Aqueous Extract Liquid->Aqueous Organic Organic Solvent Liquid->Organic SolidWaste Hazardous Solid Waste Stream Consumables->SolidWaste Neutralize Neutralize (pH 6-8) with 1M HCl Aqueous->Neutralize Segregate Segregate from Halogens/Acids Organic->Segregate Neutralize->Incineration Aqueous Waste Segregate->Incineration Non-Halogenated

Fig 1. Operational decision tree for the segregation and disposal of sulfur-containing amine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at:[Link]

Handling

Personal protective equipment for handling Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-

Operational Safety and PPE Protocol for Handling 2-[(2-methoxyphenyl)sulfonyl]ethanamine As a Senior Application Scientist, I recognize that handling functionalized sulfonylethylamines—such as 2-[(2-methoxyphenyl)sulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Protocol for Handling 2-[(2-methoxyphenyl)sulfonyl]ethanamine

As a Senior Application Scientist, I recognize that handling functionalized sulfonylethylamines—such as 2-[(2-methoxyphenyl)sulfonyl]ethanamine—requires more than just a cursory glance at a safety data sheet. It demands a mechanistic understanding of the molecule's reactivity and physical properties to design a self-validating safety protocol. This guide provides researchers, scientists, and drug development professionals with an authoritative, step-by-step operational and disposal plan.

Mechanistic Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards:

  • The Primary Amine (-NH₂): Amines are inherently basic and nucleophilic. Upon contact with moisture on the skin or mucous membranes, they can cause localized alkaline burns, severe eye irritation, and potential dermal sensitization.

  • The Aryl Sulfonyl Group (-SO₂-Ar): The 2-methoxyphenylsulfonyl moiety significantly increases the molecule's lipophilicity compared to simple aliphatic amines. This lipophilicity enhances the compound's ability to permeate the stratum corneum (the skin's outermost layer), increasing the risk of systemic absorption if dermal exposure occurs.

  • Physical State (Aerosolization Risk): This compound is typically handled as a crystalline solid or a hydrochloride (HCl) salt. Fine powders are highly susceptible to electrostatic dispersion. Weighing and transferring the dry powder creates an invisible aerosolization hazard, necessitating strict respiratory and engineering controls[1].

  • Solvent Interactions: In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO solution of this compound breaches your glove barrier, it will carry the active pharmaceutical ingredient (API) directly into your bloodstream.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the absolute minimum baseline[2]. However, the specific PPE required shifts dynamically based on the operational phase. All eye protection must meet the ANSI Z87.1 standard for impact and splash resistance[3].

Operational PhaseEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing & Dispensing (Dry Powder) Chemical splash goggles (non-vented)[4].Double-gloved Nitrile (min 5 mil thickness).Flame-resistant or poly-cotton lab coat[3], buttoned fully. N95/P100 respirator if handled outside a containment hood.
Solution Preparation (in DMSO/Organic Solvents) Safety glasses with side shields[3].Butyl rubber gloves (for large volumes) OR frequently changed double Nitrile gloves.Standard lab coat. Fume hood sash lowered to appropriate height.
Spill Cleanup & Waste Disposal Chemical splash goggles + Face shield[4].Heavy-duty chemical-resistant gloves (e.g., Neoprene or thick Nitrile)[2].Chemically resistant apron worn over the lab coat.

Step-by-Step Operational Workflow

The following methodology ensures a self-validating system where engineering controls and PPE work in tandem to mitigate exposure[5].

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood or localized exhaust ventilation is certified and operating at a face velocity of 80–100 feet per minute (fpm). Never deliberately sniff or handle compounds of unknown toxicity on an open bench[1].

  • Don PPE: Inspect all PPE prior to use. Check gloves for micro-tears by inflating them slightly. Ensure the lab coat is fully buttoned and sleeves are rolled down[4].

  • Static Mitigation: Wipe down the weighing balance and spatulas with an anti-static cloth or use an anti-static ionizer gun to prevent the powder from repelling off the spatula and aerosolizing.

Phase 2: Weighing and Dispensing

  • Containment: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.

  • Transfer: Use a static-free, V-shaped spatula to transfer the 2-[(2-methoxyphenyl)sulfonyl]ethanamine powder. Transfer the powder smoothly to avoid creating dust clouds.

  • Sealing: Once the desired mass is achieved, cap the source bottle and the receiving vial before removing them from the hood.

Phase 3: Solution Preparation

  • Solvent Addition: Add the solvent (e.g., DMSO, DMF, or aqueous buffer) to the capped vial using a syringe or pipette within the fume hood.

  • Agitation: Vortex or sonicate the sealed vial. Do not open the vial immediately after agitation, as this can release pressurized solvent vapors.

  • Glove Protocol: If a drop of the DMSO solution touches your glove, remove the outer glove immediately, wash your hands, and don a new pair. Nitrile offers limited protection against pure DMSO[2].

Spill Response and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental stewardship[6].

Solid Spill (Powder):

  • Do not sweep dry powder, as this forces it into the air.

  • Cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust.

  • Carefully scoop the wet towels and powder into a hazardous waste container.

  • Wipe the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual trace amines, followed by a water rinse.

Waste Disposal:

  • Segregation: Do not mix amine waste with strong oxidizing agents or concentrated acids, as this can cause exothermic reactions.

  • Labeling: Collect all liquid waste in a clearly labeled "Hazardous Waste" carboy. Specify the contents: "2-[(2-methoxyphenyl)sulfonyl]ethanamine, [Solvent Name]".

  • Compliance: Store waste in secondary containment and arrange for pickup by your institution's Environmental Health and Safety (EHS) department in accordance with local and federal EPA regulations[7].

Operational Workflow Diagram

G A Hazard Assessment (Chemical & Physical) B PPE Selection & Donning (ANSI/OSHA Standards) A->B C Engineering Controls (Fume Hood Verification) B->C D Weighing & Dispensing (Anti-Static / Dust Mitigation) C->D E Solution Preparation (Solvent Handling & Sealing) D->E F Decontamination (Surface Neutralization) E->F G Waste Disposal (EPA Compliant Segregation) F->G

Workflow for the safe handling and disposal of hazardous laboratory chemicals.

References

  • Personal Protective Equipment Requirements for Laboratories Environmental Health and Safety, North Carolina State University[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Lab Manager[Link]

  • Personal Protective Equipment (Eye Protection and Lab Coats) Environmental Health & Safety, Georgia Institute of Technology[Link]

  • Personal Protective Equipment - Laboratory Safety Environmental Health and Safety, Brown University[Link]

  • Personal Protective Equipment Environmental Health & Safety, Stanford University[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Academies of Sciences, Engineering, and Medicine[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH)[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
Reactant of Route 2
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
© Copyright 2026 BenchChem. All Rights Reserved.